Ethyl imidazo[2,1-b]thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-7(11)6-5-9-8-10(6)3-4-13-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUGUFMTQJLGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726417 | |
| Record name | Ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349480-83-7 | |
| Record name | Ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Imidazo[2,1-b]thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The fused heterocyclic system of imidazo[2,1-b]thiazole stands as a privileged scaffold in the landscape of medicinal chemistry. This bicyclic structure, integrating both imidazole and thiazole rings, has garnered substantial interest from researchers due to its remarkable and diverse pharmacological activities.[1] Derivatives of this core have demonstrated a broad spectrum of therapeutic potential, including but not limited to, anticancer, antiviral, antimycobacterial, and anti-inflammatory properties.[2][3][4] Ethyl imidazo[2,1-b]thiazole-5-carboxylate, as a key intermediate, serves as a versatile building block for the synthesis of more complex and potent bioactive molecules, making a thorough understanding of its physicochemical properties paramount for its effective utilization in drug discovery and development.[5][6]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside a detailed, field-proven protocol for its synthesis and characterization.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in pharmaceutical sciences, influencing everything from reaction kinetics to bioavailability. Below is a summary of the key properties of this compound.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₈N₂O₂S | [6] |
| Molecular Weight | 196.23 g/mol | [6] |
| CAS Number | 349480-83-7 | [6] |
| Melting Point | Estimated ~80-100 °C | Based on related compounds: ethyl imidazo[2,1-b]-benzthiazole-2-carboxylate (81 °C) and ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate (98 °C).[1][7] |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, DMF, and DMSO. | General solubility characteristics of imidazo[2,1-b]thiazole derivatives.[4] |
| pKa | Estimated to be weakly basic. | The imidazo[2,1-b]thiazole core is known to be basic due to the nitrogen atoms.[8] |
| logP | Estimated to be in the range of 1.5-2.5. | Based on computational predictions for similar imidazo[2,1-b]thiazole structures, indicating moderate lipophilicity.[1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the imidazo[2,1-b]thiazole core is classically achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For this compound, a reliable method involves the reaction of 2-aminothiazole with an appropriate α-halo-β-ketoester. The following protocol is adapted from established procedures for analogous compounds.[9]
Reaction Scheme
Caption: Synthetic route to this compound.
Experimental Protocol
Materials:
-
2-Aminothiazole
-
Ethyl 2-chloro-3-oxobutanoate
-
Absolute Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1.0 eq) in absolute ethanol (10 volumes).
-
Addition of Reagents: To the stirred solution, add sodium bicarbonate (1.2 eq) followed by the dropwise addition of ethyl 2-chloro-3-oxobutanoate (1.1 eq). The addition of a mild base like sodium bicarbonate is crucial to neutralize the hydrogen chloride formed during the reaction, thus preventing the protonation of the starting amine and promoting the cyclization.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL). The use of ethyl acetate is to efficiently extract the moderately polar product from the aqueous phase containing inorganic salts.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. The drying step is essential to remove any residual water from the organic phase before solvent evaporation. Filter the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data, based on analogous structures, are as follows:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet at approximately δ 1.4 ppm (3H, J ≈ 7.2 Hz) for the methyl protons and a quartet at around δ 4.4 ppm (2H, J ≈ 7.2 Hz) for the methylene protons. The protons on the imidazo[2,1-b]thiazole core will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Specifically, H-2 and H-3 of the thiazole ring and H-6 of the imidazole ring will exhibit distinct signals.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the ethyl carboxylate group, with the methyl carbon around δ 14 ppm, the methylene carbon around δ 61 ppm, and the carbonyl carbon around δ 162 ppm. The carbons of the heterocyclic core will resonate in the range of δ 110-150 ppm.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 197.03.
Biological Significance and Future Perspectives
The imidazo[2,1-b]thiazole scaffold, and by extension this compound, holds significant promise in the development of novel therapeutic agents. The diverse biological activities reported for its derivatives underscore the importance of this heterocyclic system as a source of new drug candidates.[2][3][4] The ester functionality at the 5-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities.
Future research will likely focus on the synthesis of novel libraries of compounds derived from this compound and their subsequent screening against a variety of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the development of next-generation therapeutics.
Conclusion
This compound is a key heterocyclic building block with significant potential in medicinal chemistry. This guide has provided a detailed overview of its fundamental physicochemical properties, a robust and reproducible synthetic protocol, and an outline of its expected spectroscopic characteristics. This information is intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating the exploration and exploitation of the rich chemical and biological landscape of the imidazo[2,1-b]thiazole scaffold.
References
- 1. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR [m.chemicalbook.com]
- 6. This compound [myskinrecipes.com]
- 7. Acid-base properties of imidazo[2,1- b ] tiazole and tiazolo[3,2- а ] benzimidazole derivatives | Plotnikova | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Introduction: The Imidazo[2,1-b]thiazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Novel Imidazo[2,1-b]thiazole Derivatives
The fusion of imidazole and thiazole rings creates the bicyclic heterocyclic system known as imidazo[2,1-b]thiazole. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds and its versatile chemical nature, which allows for diverse substitutions.[1][2] The combination of these two important pharmacophores results in a molecule with a unique three-dimensional structure and electronic properties, making it an excellent platform for designing new therapeutic agents.[3] Derivatives of imidazo[2,1-b]thiazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anthelmintic properties.[4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of novel derivatives of this versatile scaffold.
The general synthesis of the imidazo[2,1-b]thiazole core often involves the condensation of a 2-aminothiazole derivative with an α-haloketone. This reliable and efficient method allows for the introduction of various substituents on the fused ring system, enabling the exploration of structure-activity relationships (SAR).
Caption: General synthesis of the imidazo[2,1-b]thiazole core.
Anticancer Activity: Targeting Cellular Proliferation and Survival
The imidazo[2,1-b]thiazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[6] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell growth, disruption of the cytoskeleton, and induction of apoptosis.[3][7]
Mechanism of Action: Microtubule Destabilization
A significant number of imidazo[2,1-b]thiazole derivatives exhibit potent anticancer activity by targeting tubulin polymerization.[8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds inhibit the assembly of microtubules, leading to a cascade of downstream effects.
This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately inducing programmed cell death (apoptosis).[8][9]
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Structure-Activity Relationship (SAR) and Efficacy
Research has shown that the substitution pattern on the imidazo[2,1-b]thiazole ring system is crucial for antiproliferative activity. For instance, a series of imidazo[2,1-b]thiazole-benzimidazole conjugates were synthesized and evaluated against several human cancer cell lines.[8] One conjugate, 6d , displayed significant cytotoxicity against the A549 lung cancer cell line with an IC₅₀ value of 1.08 µM.[8] Another study reported new imidazo[2,1-b]thiazole-based aryl hydrazones, where compounds 9i and 9m showed potent activity against the MDA-MB-231 breast cancer cell line with IC₅₀ values of 1.65 and 1.12 μM, respectively.[9] These compounds were found to arrest the cell cycle in the G0/G1 phase and trigger apoptosis.[9]
Quantitative Data on Anticancer Activity
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 26 & 27 | Melanoma (A375P) | Sub-micromolar | Not specified | [10] |
| 3b | NCI-60 Panel | Log₁₀GI₅₀: -4.41 to -6.44 | Broad-spectrum antiproliferative | [3] |
| 6d | Lung (A549) | 1.08 | Tubulin polymerization inhibition | [8] |
| 9i | Breast (MDA-MB-231) | 1.65 | G0/G1 phase arrest, Apoptosis | [9] |
| 9m | Breast (MDA-MB-231) | 1.12 | G0/G1 phase arrest, Apoptosis | [9] |
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is a key factor in numerous diseases. Imidazo[2,1-b]thiazole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12]
Mechanism of Action: Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins. The COX-2 isoform is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[11]
Several studies have focused on designing imidazo[2,1-b]thiazole derivatives that selectively target COX-2. A series of analogs containing a methyl sulfonyl COX-2 pharmacophore were synthesized and showed highly potent and selective COX-2 inhibition, with IC₅₀ values in the range of 0.08-0.16 µM.[12] Molecular docking studies confirmed that these compounds fit well into the active site of the COX-2 enzyme.[11][13]
In Vivo Efficacy
The anti-inflammatory potential of these derivatives has been validated using the carrageenan-induced rat paw edema assay, a standard in vivo model for acute inflammation.[11][14] In these studies, several imidazo[2,1-b]thiazole compounds demonstrated anti-inflammatory activity comparable or superior to the standard drug, ibuprofen, confirming their therapeutic potential.[14][15]
Quantitative Data on Anti-inflammatory Activity
| Compound ID | Assay | Potency | Selectivity (SI) | Reference |
| 5c | COX-2 Inhibition | Higher than Diclofenac | High | [11][13] |
| 6a | COX-2 Inhibition | IC₅₀ = 0.08 µM | Selective | [12] |
| 13b | LPS-induced NO, IL-6, TNF-α release | Most potent in series | Not specified | [16] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Imidazo[2,1-b]thiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[17][18]
Spectrum of Activity
Chalcone-based imidazo[2,1-b]thiazole derivatives have been evaluated for their antibacterial and antifungal activities against pathogens such as E. coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Fusarium species.[17] Other studies have reported that newly synthesized derivatives possess slight to moderate activity against Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli.[18][19] The incorporation of different functional groups, such as thiocyano moieties, can enhance the antimicrobial spectrum, making them suitable for treating genitourinary infections by targeting both bacteria and fungi while having a reduced impact on beneficial Lactobacillus species.[20]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy is highly dependent on the substituents attached to the core structure. For example, the introduction of acyl-hydrazone and spirothiazolidinone moieties has led to compounds with promising antitubercular and antiviral activities.[5] The versatility of the scaffold allows for fine-tuning of the antimicrobial spectrum and potency.
Experimental Protocols: A Guide to Core Methodologies
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test imidazo[2,1-b]thiazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The formation of purple formazan crystals will be visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This protocol describes a standard model for evaluating acute anti-inflammatory activity.
-
Principle: The sub-plantar injection of carrageenan in the rat paw induces a localized, acute, and reproducible inflammatory response characterized by edema. The volume of the paw is measured before and after treatment with the test compound to assess its ability to reduce this edema.
-
Materials:
-
Wistar rats (150-200 g)
-
Test imidazo[2,1-b]thiazole derivatives
-
Standard drug (Ibuprofen or Diclofenac)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
-
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the test, with free access to water.
-
Grouping: Divide the rats into groups (n=6): Vehicle control, Standard drug group, and Test compound groups (at different doses).
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Caption: Workflow for Carrageenan-Induced Rat Paw Edema Assay.
References
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | Scilit [scilit.com]
- 12. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 14. SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives | BIO Web of Conferences [bio-conferences.org]
- 18. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Investigation on the Effects of Antimicrobial imidazo[2,1-b]thiaz...: Ingenta Connect [ingentaconnect.com]
An In-depth Technical Guide on the Mechanism of Action of Imidazo[2,1-b]thiazole Compounds in Cancer Cells
Introduction: The Rise of a Privileged Scaffold in Oncology
The imidazo[2,1-b]thiazole core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." This distinction arises from its ability to serve as a versatile framework for the design of novel therapeutic agents targeting a wide array of biological targets. In the realm of oncology, derivatives of this scaffold have demonstrated potent and multifaceted anticancer activities.[1][2][3][4] This guide provides an in-depth exploration of the molecular mechanisms through which these compounds exert their cytotoxic and antiproliferative effects on cancer cells, offering insights for researchers, scientists, and drug development professionals. We will delve into their primary molecular targets, the signaling pathways they modulate, and the experimental workflows used to elucidate these intricate mechanisms.
Section 1: Kinase Inhibition - Disrupting Oncogenic Signaling Cascades
A primary mechanism by which imidazo[2,1-b]thiazole derivatives combat cancer is through the inhibition of protein kinases, enzymes that are often dysregulated in tumor cells, leading to uncontrolled growth and survival.[1][5]
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Overexpression of FAK is common in many cancers and is associated with metastasis and poor prognosis. Certain imidazo[2,1-b]thiazole derivatives have been identified as potent FAK inhibitors.[6][7] By blocking the phosphorylation of FAK, these compounds disrupt downstream signaling, leading to reduced cell migration and induction of apoptosis, as demonstrated in glioma and peritoneal mesothelioma cell lines.[6][7]
Caption: FAK Inhibition by Imidazo[2,1-b]thiazole Derivatives.
Receptor Tyrosine Kinase (RTK) Inhibition
Several imidazo[2,1-b]thiazole compounds have been shown to target receptor tyrosine kinases (RTKs) like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).[8][9][10]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. By inhibiting VEGFR-2, these compounds effectively cut off the tumor's blood supply, leading to starvation and cell death.[9][10][11]
-
EGFR Inhibition: EGFR is frequently overexpressed in various cancers, and its activation leads to increased cell proliferation and survival. Imidazo[2,1-b]thiazole derivatives have been developed that show significant inhibitory activity against both wild-type and mutant forms of EGFR.[8]
RAF Kinase and PI3K/Akt/mTOR Pathway Inhibition
The MAPK/ERK and PI3K/Akt/mTOR pathways are two of the most critical signaling cascades for cell growth and survival.
-
RAF Inhibition: Mutations in the BRAF gene, particularly the V600E mutation, cause hyperactivation of the MAPK pathway and are a major driver in melanoma and other cancers.[12] Imidazo[2,1-b]thiazole derivatives have been discovered that act as potent pan-RAF inhibitors, effectively blocking this oncogenic signaling.[5][12]
-
PI3K/Akt/mTOR Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation that is often aberrantly activated in cancer.[13][14] Several studies have reported imidazo[2,1-b]thiazole-based compounds that can inhibit key components of this pathway, providing a powerful strategy to halt tumor progression.[13][15]
Caption: PI3K/Akt/mTOR Pathway Inhibition.
Section 2: Disruption of Microtubule Dynamics
Beyond kinase inhibition, a significant number of imidazo[2,1-b]thiazole conjugates have been identified as potent microtubule-targeting agents.[16][17][18] They interfere with the dynamic process of tubulin polymerization and depolymerization, which is essential for cell division.
This disruption leads to a cascade of events:
-
Cell Cycle Arrest: By destabilizing the mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle.[16][17][19]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[16][17]
Molecular docking studies have revealed that these compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[16][20][21]
Caption: Microtubule Destabilization Workflow.
Section 3: Downstream Consequences - Cell Cycle Arrest and Apoptosis
Regardless of the primary molecular target, the ultimate fate of cancer cells treated with effective imidazo[2,1-b]thiazole compounds is often cell cycle arrest and apoptosis.[22][23]
-
Cell Cycle Arrest: As mentioned, tubulin inhibitors typically cause a G2/M phase arrest.[17][19] However, other derivatives, particularly certain kinase inhibitors, have been shown to arrest cells in the G0/G1 phase.[24][25] This indicates that the specific substitution pattern on the imidazo[2,1-b]thiazole scaffold dictates its primary target and, consequently, the phase of cell cycle arrest.
-
Induction of Apoptosis: Apoptosis is a common endpoint and is triggered through multiple avenues. Evidence from various studies confirms the induction of apoptosis via:
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can damage cellular components and trigger apoptosis.[22][24]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): Disruption of the mitochondrial membrane potential is a key step in the intrinsic apoptotic pathway.[16][22][24]
-
Activation of Caspases: The executioners of apoptosis, such as caspase-3, are activated.
-
DNA Fragmentation: Confirmed by assays like DAPI or Hoechst staining, which reveal chromatin condensation and nuclear fragmentation.[16][24]
-
Data Summary: Antiproliferative Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative imidazo[2,1-b]thiazole derivatives against various human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Primary Target/Mechanism | Reference |
| Aryl Hydrazone (9m) | MDA-MB-231 (Breast) | 1.12 | G0/G1 Arrest, Apoptosis | [24][25] |
| Aryl Hydrazone (9i) | MDA-MB-231 (Breast) | 1.65 | G0/G1 Arrest, Apoptosis | [24][25] |
| Benzimidazole Conjugate (6d) | A549 (Lung) | 1.08 | Tubulin Inhibition, G2/M Arrest | [16] |
| Chalcone Conjugate (5u) | MDA-MB-231 (Breast) | 1.2 | Tubulin Inhibition, G2/M Arrest | [17] |
| Chalcone Conjugate (5d) | MDA-MB-231 (Breast) | 1.3 | Tubulin Inhibition, G2/M Arrest | [17] |
| Imidazo-thiadiazole (1a) | MesoII (Mesothelioma) | 0.59 - 2.81 | FAK Inhibition | [7] |
| 1,2,3-Triazole Conjugate (5f) | MCF-7 (Breast) | 0.60 | Tubulin Depolymerization | [20] |
| 1,2,3-Triazole Conjugate (5k) | MCF-7 (Breast) | 0.78 | Tubulin Depolymerization | [20] |
| Sulfamide Derivative (38a) | A375 (Melanoma) | Enzymatic IC₅₀ | Pan-RAF Inhibition | [12] |
Experimental Validation Workflows
The validation of the mechanisms described above relies on a suite of well-established molecular and cellular biology techniques.
Caption: General Experimental Workflow.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole compounds in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Treatment: Seed cells in 6-well plates and treat with the compound of interest (at IC₅₀ concentration) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of staining solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Quantification (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment & Harvesting: Treat and harvest cells as described in the cell cycle protocol.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze by flow cytometry within 1 hour.
-
Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Conclusion and Future Prospects
Imidazo[2,1-b]thiazole derivatives represent a highly versatile class of anticancer agents with a diverse range of mechanisms of action. Their ability to target multiple key oncogenic pathways—including kinase signaling cascades and microtubule dynamics—makes them promising candidates for further development. The primary mechanisms often converge on the induction of cell cycle arrest and apoptosis, leading to potent antiproliferative effects across a wide spectrum of cancer types.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. The development of derivatives that can overcome drug resistance mechanisms is also a critical area of investigation. Furthermore, exploring the efficacy of these compounds in combination with existing chemotherapies or other targeted agents could unlock synergistic effects and lead to more durable clinical responses. The continued exploration of this privileged scaffold holds significant promise for the future of oncology drug discovery.
References
- 1. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ymerdigital.com [ymerdigital.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents | Bentham Science [eurekaselect.com]
- 24. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Discovery and Synthesis of Imidazo[2,1-b]thiazole-Based Kinase Inhibitors
Introduction: The Rise of the Imidazo[2,1-b]thiazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most important classes of drug targets. The imidazo[2,1-b]thiazole core is a "privileged" heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic tractability and broad range of biological activities.[3] This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of imidazo[2,1-b]thiazole derivatives as potent and selective kinase inhibitors, offering field-proven insights for researchers in drug development.
The versatility of the imidazo[2,1-b]thiazole ring system allows for substitutions at multiple positions, enabling fine-tuning of the molecule's steric and electronic properties to achieve desired potency and selectivity against various kinase targets.[4] Several compounds based on this scaffold have shown promising activity against key kinases implicated in cancer progression, such as BRAF, Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinases (CDKs).[5][6][7]
Part 1: Synthetic Strategies for Imidazo[2,1-b]thiazole Analogs
The construction of the imidazo[2,1-b]thiazole core and its subsequent derivatization are crucial steps in the development of novel kinase inhibitors. Various synthetic methodologies have been developed, with the Hantzsch thiazole synthesis being a cornerstone approach.[8][9]
Core Synthesis: The Hantzsch Reaction and its Modifications
The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide to form the thiazole ring.[9] In the context of imidazo[2,1-b]thiazoles, this typically involves the reaction of a 2-aminothiazole derivative with an α-haloketone. Microwave-assisted synthesis has emerged as a powerful tool to accelerate this reaction, often leading to higher yields and cleaner products compared to conventional heating.[8]
Generalized Protocol for Microwave-Assisted Hantzsch Synthesis: [8]
-
Reactant Preparation: Dissolve the substituted 2-aminothiazole (1 equivalent) and the appropriate α-haloketone (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol/water in a microwave-safe vessel.[10]
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (typically 100-150°C) for a specified duration (usually 10-30 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is typically neutralized. The precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.
The causality behind using microwave irradiation lies in its ability to rapidly and uniformly heat the reaction mixture, leading to a significant rate enhancement and often minimizing the formation of side products.
Key Derivatization Strategies
To explore the structure-activity relationship (SAR), derivatization at various positions of the imidazo[2,1-b]thiazole scaffold is essential. Common strategies include:
-
Substitution at the 6-position: This is often achieved by starting with a substituted 2-aminothiazole. Aryl groups are commonly introduced here to interact with the hydrophobic regions of the kinase active site.
-
Modification at the 3-position: This position is frequently functionalized to introduce linkers or side chains that can interact with the solvent-exposed region of the kinase or pick up additional interactions. This can be achieved by Vilsmeier-Haack formylation followed by further reactions.
-
Introduction of substituents on the imidazole ring: Aryl groups can be introduced at the 2- and 3-positions to modulate the compound's properties.
Part 2: Key Kinase Targets and Biological Evaluation
Imidazo[2,1-b]thiazole derivatives have demonstrated inhibitory activity against a range of kinases, making them attractive candidates for anticancer drug development.[4]
Primary Kinase Targets
-
RAF Kinases (BRAF, CRAF): The BRAF kinase, particularly the V600E mutant, is a key driver in many cancers, including melanoma.[6][11] Several imidazo[2,1-b]thiazole-based compounds have been developed as potent pan-RAF or mutant-selective BRAF inhibitors.[11][12] These inhibitors typically function by competing with ATP for binding to the kinase's active site.
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[13] Its overexpression is associated with advanced cancers.[13] Imidazo[2,1-b]thiazole derivatives have been investigated as FAK inhibitors, showing promise in preclinical studies.[5]
-
Other Kinases: This versatile scaffold has also been explored for its inhibitory activity against other kinases such as Cyclin-Dependent Kinases (CDKs), Phosphatidylinositol 4-kinase IIIβ (PI4KB), and Receptor Tyrosine Kinases like EGFR.[7][14][15]
Biological Evaluation Workflow
A robust and self-validating protocol is essential for accurately assessing the potential of newly synthesized compounds.
Step-by-Step Experimental Protocol:
-
Primary Kinase Inhibition Assay (Biochemical):
-
Objective: To determine the direct inhibitory effect of the compounds on the target kinase.
-
Methodology: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay (e.g., using ³³P-ATP).
-
Procedure:
-
Incubate the recombinant kinase enzyme with varying concentrations of the test compound.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After a defined incubation period, stop the reaction and quantify the phosphorylated substrate.
-
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
-
Cellular Proliferation Assay:
-
Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
-
Methodology: Employ the MTT or Sulforhodamine B (SRB) assay.
-
Procedure:
-
Seed cancer cells (e.g., A375 melanoma cells for BRAF inhibitors) in 96-well plates.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Measure cell viability using the chosen colorimetric method.
-
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
-
Target Engagement and Downstream Signaling in Cells:
-
Objective: To confirm that the compound inhibits the target kinase within the cellular context and affects its downstream signaling.
-
Methodology: Western blotting.
-
Procedure:
-
Treat cancer cells with the test compound for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Probe the blot with antibodies against the phosphorylated form of the target kinase and its downstream substrates (e.g., phospho-MEK and phospho-ERK for BRAF inhibition).[11]
-
-
Data Analysis: Observe the reduction in the levels of phosphorylated proteins in a dose-dependent manner.
-
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the imidazo[2,1-b]thiazole scaffold and analysis of the resulting biological data are key to optimizing lead compounds.
| Position of Substitution | Moiety | Effect on Kinase Inhibition | Reference |
| C6-position | Substituted phenyl ring | A key interaction point with the hydrophobic pocket of the kinase active site. Halogen substitutions can enhance activity. | [16] |
| C5-position | Pyrimidine ring | Can form crucial hydrogen bonds with the hinge region of the kinase. | [11] |
| Terminal Moiety | Sulfonamide or sulfamide group | Often extends into the solvent-exposed region and can significantly improve potency and pharmacokinetic properties. | [6][11] |
| Imidazole Ring | Aryl substitutions | Can modulate the overall shape and electronic properties of the molecule, influencing selectivity. | [17] |
Causality in SAR: The observed changes in activity upon structural modification can be rationalized by considering the interactions between the inhibitor and the amino acid residues in the kinase's ATP-binding pocket. For example, the addition of a hydrogen bond donor or acceptor at a specific position can lead to a significant increase in potency if it can form a favorable interaction with a corresponding residue in the protein. Molecular docking studies are often employed to visualize these potential binding modes and guide further optimization.[5][6]
Conclusion and Future Perspectives
The imidazo[2,1-b]thiazole scaffold has proven to be a highly valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for multi-vector optimization make it an attractive core for medicinal chemists. Future research in this area will likely focus on:
-
Improving Kinase Selectivity: To minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations.
-
Exploring Novel Kinase Targets: Expanding the application of this scaffold to other kinase families implicated in various diseases.
This guide has provided a technical framework for the discovery and synthesis of imidazo[2,1-b]thiazole-based kinase inhibitors, emphasizing the importance of a rational, iterative approach that combines synthetic chemistry, biological evaluation, and SAR analysis.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[2,1 -b]thiazolylmethylene- and indolylmethylene-2-indolinones: a new class of cyclin-dependent kinase inhibitors. Design, synthesis, and CDK1/cyclin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 14. Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors for antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of Ethyl imidazo[2,1-b]thiazole-5-carboxylate
An Application Note for the Synthesis of Ethyl imidazo[2,1-b]thiazole-5-carboxylate
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic system in medicinal chemistry and drug development.[1][2] This fused bicyclic scaffold, containing a bridgehead nitrogen atom, is a key structural motif in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. These include antibacterial, antifungal, antiviral, antitubercular, anti-inflammatory, and anticancer properties.[1][3][4][5] The rigid structure and specific electronic properties of the imidazo[2,1-b]thiazole ring system allow for precise spatial orientation of substituents, making it an ideal framework for designing targeted therapeutic agents.
This compound is a crucial synthetic intermediate, serving as a versatile building block for the elaboration of more complex and potent drug candidates.[6] Its ester functionality provides a convenient handle for further chemical modifications, such as amidation or reduction, enabling the exploration of a wide chemical space in the pursuit of novel therapeutics. This document provides a detailed, field-proven protocol for the synthesis of this valuable compound, grounded in established chemical principles and optimized for efficiency and reproducibility.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-stage process that can be streamlined into a highly efficient one-pot procedure.
-
Stage 1: Hantzsch Thiazole Synthesis. The initial step involves the formation of a key precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate. This is accomplished via the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[7][8][9] Modern adaptations of this method utilize a one-pot approach where an α-haloketone is generated in situ from a starting β-ketoester, immediately reacting with thiourea. This avoids the need to isolate the often unstable halogenated intermediate, thereby simplifying the procedure and improving the overall yield.[10][11]
-
Stage 2: Imidazole Ring Annulation. The second stage involves the cyclocondensation of the prepared 2-aminothiazole precursor with an α-haloaldehyde or a synthetic equivalent. The exocyclic amino group of the thiazole acts as a nucleophile, attacking the electrophilic carbonyl component, leading to the formation of the fused imidazole ring and completing the imidazo[2,1-b]thiazole bicycle.
Below is a visual representation of the complete synthetic workflow.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Protocol for Ethyl 2-amino-4-methylthiazole-5-carboxylate Synthesis
This stage follows the Hantzsch thiazole synthesis pathway. The one-pot procedure described here is preferred for its operational simplicity and high efficiency.[10][11] The reaction proceeds by the in situ bromination of ethyl acetoacetate with N-bromosuccinimide (NBS) to form ethyl 2-bromo-3-oxobutanoate, which is immediately trapped by thiourea to form the thiazole ring.
Reaction Mechanism
The mechanism involves an initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mol) | Stoichiometry |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 6.50 g | 0.05 | 1.0 equiv. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.5 g | 0.06 | 1.2 equiv. |
| Thiourea | CH₄N₂S | 76.12 | 3.80 g | 0.05 | 1.0 equiv. |
| Tetrahydrofuran (THF) | C₄H₈O | - | 20.0 mL | - | Solvent |
| Deionized Water | H₂O | - | 50.0 mL | - | Solvent |
| Saturated NaHCO₃ (aq) | - | - | As needed | - | Workup |
| Ethyl Acetate | C₄H₈O₂ | - | As needed | - | Extraction |
| Anhydrous MgSO₄ | MgSO₄ | - | As needed | - | Drying |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (6.50 g, 0.05 mol) in a solvent mixture of deionized water (50.0 mL) and tetrahydrofuran (THF) (20.0 mL).
-
Bromination: Cool the flask in an ice-water bath to 0°C. Once cooled, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) portion-wise over 10-15 minutes, ensuring the temperature does not rise above 5°C.
-
Causality Note: The initial cooling and slow addition of NBS are critical to control the exothermic bromination reaction and prevent the formation of undesired side products.
-
-
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The progress of the bromination can be monitored by Thin-Layer Chromatography (TLC) until the starting ethyl acetoacetate spot has disappeared.[10]
-
Cyclization: To the reaction mixture, add thiourea (3.80 g, 0.05 mol) in a single portion.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C in an oil bath for 2 hours.[10]
-
Causality Note: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion.
-
-
Workup and Isolation: After cooling to room temperature, transfer the mixture to a separatory funnel. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from an ethanol/water mixture to yield ethyl 2-amino-4-methylthiazole-5-carboxylate as a solid.
Part 2: Protocol for this compound Synthesis
In this final stage, the 2-aminothiazole intermediate undergoes cyclization with an α-haloaldehyde to form the fused imidazo[2,1-b]thiazole ring system. Chloroacetaldehyde (typically supplied as a 50 wt.% solution in water) is a common reagent for this transformation.
Reaction Mechanism
The mechanism begins with a nucleophilic attack from the exocyclic amino group of the thiazole onto the carbonyl carbon of the aldehyde. This is followed by an intramolecular SN2 reaction where the ring nitrogen displaces the halide, forming the five-membered imidazole ring. A final dehydration step yields the aromatic product.
Caption: Simplified mechanism for the final cyclization step.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mol) | Stoichiometry |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | C₇H₁₀N₂O₂S | 186.23 | 9.31 g | 0.05 | 1.0 equiv. |
| Chloroacetaldehyde (50% in H₂O) | C₂H₃ClO | 78.50 | 8.64 g | 0.055 | 1.1 equiv. |
| Ethanol | C₂H₅OH | - | 100 mL | - | Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Neutralization |
| Deionized Water | H₂O | - | As needed | - | Workup |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 2-amino-4-methylthiazole-5-carboxylate (9.31 g, 0.05 mol) from Part 1 in ethanol (100 mL).
-
Reagent Addition: Add the chloroacetaldehyde solution (8.64 g, 0.055 mol) dropwise to the stirring solution at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Causality Note: Refluxing is essential to overcome the energy barrier for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.
-
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to encourage precipitation of the product.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture with stirring until the pH is neutral (~7). This step neutralizes the HCl byproduct generated during the reaction.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol.
-
Drying and Purification: Dry the collected solid in a vacuum oven at 40-50°C. The product, this compound, is typically obtained as a crystalline solid. If further purification is required, recrystallization from ethanol can be performed.
Self-Validation and Characterization
To ensure the trustworthiness of the protocol, the identity and purity of the final product must be rigorously confirmed. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact molecular weight and elemental composition of the synthesized compound.
-
Melting Point: The melting point of the purified product should be determined and compared with literature values. A sharp melting range is indicative of high purity.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By employing an efficient one-pot Hantzsch synthesis for the key thiazole intermediate followed by a robust imidazole annulation, this method delivers the target compound in good yield. The causality behind critical steps has been explained to provide researchers with a deeper understanding of the process. The final product serves as a valuable platform for the development of novel imidazo[2,1-b]thiazole-based compounds with significant potential in medicinal chemistry and drug discovery.[1][12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts | MDPI [mdpi.com]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. tandfonline.com [tandfonline.com]
- 11. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Application of Ethyl Imidazo[2,1-b]thiazole-5-carboxylate in Modern Medicinal Chemistry
Abstract
The imidazo[2,1-b]thiazole scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] This guide focuses on a pivotal derivative, Ethyl imidazo[2,1-b]thiazole-5-carboxylate, a versatile and strategically important intermediate in the synthesis of novel therapeutic agents.[3] We will explore its role as a foundational building block and provide detailed protocols for its chemical modification and subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of new drugs targeting a range of diseases, including cancer, inflammation, and microbial infections.[1][4]
Introduction: The Significance of the Imidazo[2,1-b]thiazole Core
The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole bicyclic system, a planar, aromatic structure rich in nitrogen and sulfur heteroatoms. This unique arrangement provides a rigid scaffold with multiple points for functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. Derivatives of this core have demonstrated a remarkable diversity of biological activities, including but not limited to:
-
Anticancer: Inhibition of various kinases (e.g., RAF, FAK), disruption of microtubule polymerization, and induction of apoptosis.[5][6][7]
-
Anti-inflammatory: Modulation of inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).[8]
-
Antimicrobial: Activity against a range of pathogens, including bacteria (e.g., Mycobacterium tuberculosis) and viruses.[4][9]
-
Anthelmintic: The well-known drug Levamisole features a related tetrahydroimidazo[2,1-b]thiazole core.[4]
The broad applicability of this scaffold underscores its importance as a starting point for the rational design of new therapeutic agents.[1]
This compound: A Versatile Synthetic Hub
This compound (Molecular Formula: C₈H₈N₂O₂S) serves not typically as a final drug candidate, but as a crucial starting material for more complex and potent derivatives.[3][10] The ethyl ester at the 5-position is an ideal handle for synthetic elaboration, primarily through hydrolysis to the corresponding carboxylic acid, which can then be converted into a wide array of amides and other functional groups.[1][9] This strategic positioning allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) effectively.
Caption: Synthetic utility of this compound.
Key Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the critical transformations required to diversify the this compound core.
Protocol 1: Synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
This protocol describes a common method for creating the core scaffold, which can be adapted for various substituted analogs.
Rationale: This is a classic Hantzsch-type thiazole synthesis followed by intramolecular cyclization. The reaction between a 2-aminothiazole and an α-haloketone (here, ethyl 2-chloroacetoacetate) is a robust and widely used method for constructing the imidazo[2,1-b]thiazole ring system.[11]
Materials:
-
2-Aminothiazole
-
Ethyl 2-chloroacetoacetate
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in 1,4-dioxane (10 volumes).
-
Add ethyl 2-chloroacetoacetate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, then dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography using a 20% ethyl acetate in petroleum ether solvent system to yield the pure product.[11]
Protocol 2: Hydrolysis to Imidazo[2,1-b]thiazole-5-carboxylic Acid
This step is crucial for preparing the scaffold for amide coupling.
Rationale: Base-catalyzed hydrolysis (saponification) of the ethyl ester provides the corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid. Lithium hydroxide (LiOH) is often preferred due to its efficacy and milder conditions compared to NaOH or KOH in some contexts.[1]
Materials:
-
This compound derivative
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1N Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Add LiOH (1.5-2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 with 1N HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain the carboxylic acid.[1]
Protocol 3: Amide Coupling to Synthesize Bioactive Derivatives
This protocol details the formation of an amide bond, a key step in creating a library of diverse compounds for screening.
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) activate the carboxylic acid, facilitating nucleophilic attack by a primary or secondary amine to form a stable amide bond under mild conditions.[1]
Materials:
-
Imidazo[2,1-b]thiazole-5-carboxylic acid
-
Desired primary or secondary amine (e.g., N-Boc-piperazine)
-
HATU or EDC/HOBt
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.[1]
Application in Target-Oriented Drug Discovery
Derivatives synthesized from this compound have shown significant promise against various therapeutic targets.
Anticancer Applications: Kinase Inhibition
A primary mechanism of action for many imidazo[2,1-b]thiazole anticancer agents is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[7] For instance, derivatives have been developed as potent pan-RAF inhibitors, which are critical components of the MAPK signaling pathway often dysregulated in melanoma.[6]
Caption: Inhibition of the MAPK pathway by imidazo[2,1-b]thiazole derivatives.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
| Position on Scaffold | Substituent Type | Impact on Activity | Reference |
| C5-Amide | Substituted phenyl rings, heterocyclic moieties | Crucial for potency. Electron-withdrawing or donating groups on the phenyl ring can significantly modulate activity. | [6][12] |
| C6 | Aryl groups (e.g., p-tolyl, chlorophenyl) | Important for binding and overall potency. Often a key interaction point with the target protein. | [6] |
| C2/C3 | Small alkyl groups or fused rings (benzo-derivatives) | Can enhance lipophilicity and cell permeability. Benzo-fusion can alter the binding mode and selectivity. | [1] |
Protocol 4: In Vitro Anticancer Evaluation (MTT Assay)
This protocol is a standard colorimetric assay to determine the cytotoxic potential of synthesized compounds.[13][14]
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after exposure to a test compound.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
Anti-inflammatory Applications
The imidazo[2,1-b]thiazole scaffold is also explored for its anti-inflammatory properties, with some derivatives showing potential as inhibitors of enzymes like COX-2.[8]
Protocol 5: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This is a simple, preliminary screen for anti-inflammatory activity.
Rationale: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein (e.g., bovine serum albumin) denaturation is a useful proxy for its potential anti-inflammatory activity. Standard drugs like diclofenac are used as a reference.[8]
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compounds dissolved in DMSO
-
Diclofenac sodium (as a standard)
-
Water bath (72°C)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare the reaction mixture consisting of 2 mL of the test compound solution (at various concentrations), 2.8 mL of PBS, and 0.2 mL of BSA solution.
-
A control solution consists of 2 mL of vehicle, 2.8 mL of PBS, and 0.2 mL of BSA.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples in a water bath at 72°C for 5 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Conclusion and Future Outlook
This compound is a cornerstone intermediate in medicinal chemistry, providing a reliable and versatile entry point to a privileged scaffold. The synthetic tractability of its ester functionality allows for the creation of large, diverse libraries of compounds. The demonstrated success of its derivatives as anticancer, anti-inflammatory, and antimicrobial agents validates the continued exploration of this chemical space.[1][4] Future work should focus on leveraging computational tools for more rational library design, exploring novel biological targets, and optimizing the pharmacokinetic and safety profiles of lead compounds derived from this invaluable synthetic hub.
References
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. This compound [myskinrecipes.com]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chembk.com [chembk.com]
- 11. rsc.org [rsc.org]
- 12. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Ethyl Imidazo[2,1-b]thiazole-5-carboxylate as a Versatile Intermediate in Modern Drug Discovery
Introduction: The Strategic Value of the Imidazo[2,1-b]thiazole Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The imidazo[2,1-b]thiazole core is a prominent member of this class.[1] This fused heterocyclic system, containing a bridgehead nitrogen atom, is a structural motif found in numerous compounds with a vast spectrum of pharmacological activities.[2][3] Its rigid, planar geometry and rich electronic features make it an ideal foundation for designing potent and selective therapeutic agents.
Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated significant potential across numerous therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5] The documented biological activities include anticancer, antimycobacterial, antiviral, anti-inflammatory, and analgesic properties.[4][5][6] The success of this scaffold is exemplified by Levamisole, an imidazo[2,1-b]thiazole-containing drug, which is known for its immunomodulatory and anthelmintic effects.[4]
This document focuses on a key building block for accessing this chemical diversity: Ethyl imidazo[2,1-b]thiazole-5-carboxylate . The ester functional group at the C-5 position serves as a versatile chemical handle, enabling a wide range of subsequent modifications. It is primarily used in pharmaceutical research as a key intermediate for synthesizing diverse libraries of bioactive molecules aimed at treating infections, inflammatory diseases, and cancer.[7] Its utility also extends to the study of enzyme inhibition, aiding in the discovery of novel drugs that target specific biological pathways.[7]
Physicochemical Properties of the Core Intermediate
A clear understanding of the starting material's properties is fundamental to its successful application in multi-step synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 349480-83-7 | [7] |
| Molecular Formula | C₈H₈N₂O₂S | [7] |
| Molecular Weight | 196.23 g/mol | [7] |
| Appearance | Solid (Varies by purity) | |
| Storage | Room Temperature | [7] |
Synthetic Pathways and Core Transformations: Experimental Protocols
The true power of this compound lies in its capacity for chemical elaboration. The ester group is most commonly hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a diverse library of amides. This amide bond formation is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).
Below is a generalized workflow for the transformation of the ethyl ester into diverse carboxamide derivatives.
Caption: General synthetic workflow from starting materials to final amide products.
Protocol 1: Saponification (Ester Hydrolysis) of this compound
Causality: The conversion of the chemically stable ethyl ester to the more reactive carboxylic acid is a critical activation step. This is necessary to enable subsequent amide bond formation via coupling agents. Alkaline hydrolysis (saponification) is a robust and high-yielding method for this transformation. Lithium hydroxide (LiOH) is often preferred due to its good solubility in mixed aqueous-organic solvent systems and lower propensity for side reactions compared to stronger bases.
Methodology:
-
Dissolution: Dissolve ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate (1.0 eq) in a suitable solvent mixture, typically tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).[8]
-
Base Addition: Add lithium hydroxide (LiOH) (e.g., 1.5-2.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching and Acidification: Once complete, carefully neutralize the reaction mixture with an aqueous acid solution (e.g., 1N HCl) to a pH of ~3-4. The carboxylic acid product will typically precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like diethyl ether or hexane to remove any remaining impurities.
-
Drying: Dry the resulting solid, imidazo[2,1-b]thiazole-5-carboxylic acid, under vacuum to yield the final product, which can often be used in the next step without further purification.
Protocol 2: Amide Coupling to Synthesize Imidazo[2,1-b]thiazole-5-carboxamides
Causality: This protocol is central to building molecular diversity. Carboxylic acids do not react directly with amines under mild conditions. A coupling agent is required to activate the carboxyl group, converting the hydroxyl into a good leaving group and facilitating nucleophilic attack by the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization risk with chiral amines. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acidic species formed during the reaction without interfering with the coupling process.
Methodology:
-
Reagent Preparation: In an inert atmosphere (e.g., nitrogen or argon), dissolve the imidazo[2,1-b]thiazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).[9]
-
Activation: Add the coupling agent, such as HATU (1.2-1.5 eq), and a non-nucleophilic base like DIPEA (2.0-3.0 eq).[9] Stir the mixture for 15-20 minutes at room temperature to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using silica gel column chromatography to yield the final amide derivative.[9]
Application Notes: Leveraging the Scaffold in Drug Discovery Campaigns
The true value of this compound is realized in its application to generate compounds with potent and specific biological activities.
Application I: Anticancer Agent Development
Derivatives of the imidazo[2,1-b]thiazole scaffold are potent antiproliferative agents.[5] Several studies have reported their efficacy against various cancer cell lines, including melanoma, breast cancer, and lung cancer.[1][10][11]
-
Mechanism of Action: A primary mechanism of action for these compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[5] Another reported mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][12]
Caption: Simplified kinase inhibition pathway by an imidazo[2,1-b]thiazole derivative.
-
Structure-Activity Relationship (SAR) Insights:
-
Compounds with a methyl sulfonyl COX-2 pharmacophore have shown potent and selective COX-2 inhibitory activity, relevant for anti-inflammatory and some anticancer applications.[13]
-
The nature of the substituent on the carboxamide nitrogen at the C-5 position is critical for potency and selectivity.[13]
-
Specific aryl hydrazone derivatives have demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231), arresting the cell cycle in the G0/G1 phase and inducing apoptosis.[11]
-
Application II: Development of Anti-infective Agents
The imidazo[2,1-b]thiazole core is a validated pharmacophore for developing agents against challenging pathogens, most notably Mycobacterium tuberculosis (Mtb).
-
Mechanism of Action: While varied, some derivatives are believed to target essential enzymes in Mtb. For instance, molecular docking studies have suggested pantothenate synthetase as a putative target for certain carboxamide derivatives.[14]
-
SAR Insights:
-
Benzo[d]imidazo[2,1-b]thiazole carboxamides have shown potent activity against Mtb H37Ra.[14]
-
The introduction of specific phenyl moieties, such as 4-nitrophenyl or 2,4-dichlorophenyl, via the amide linkage, leads to compounds with low micromolar IC50 values against Mtb.[14]
-
A study of nine imidazo[2,1-b]thiazole-5-carboxamides revealed potent efficacy against multiple resistant clinical isolates of Mtb, with MIC values in the nanomolar to low micromolar range.[15]
-
Summary of Biological Activities
The versatility of the scaffold is highlighted by the range of biological activities reported for its derivatives.
| Derivative Class | Therapeutic Area | Target/Cell Line | Reported Potency (IC₅₀/MIC) | Reference |
| Aryl Sulfonamides | Anticancer | A375P Melanoma | Sub-micromolar IC₅₀ | [10] |
| Aryl Hydrazones | Anticancer | MDA-MB-231 Breast Cancer | 1.12 - 1.65 µM (IC₅₀) | [11] |
| Methyl Sulfonyl Derivatives | Anti-inflammatory | COX-2 Enzyme | 0.08 - 0.16 µM (IC₅₀) | [13] |
| Piperazine Carboxamides | Antitubercular | M. tuberculosis H37Ra | 2.03 - 2.32 µM (IC₅₀) | [14] |
| Various Carboxamides | Antitubercular | M. tuberculosis H37Rv | 0.008 - 13 µM (MIC) | [15] |
| Spirothiazolidinones | Antiviral / Antimycobacterial | Feline Coronavirus / Mtb | Potent activity reported | [4] |
Conclusion and Future Prospects
This compound is a high-value intermediate that provides a reliable and efficient entry point into a class of compounds with immense therapeutic potential. The straightforward protocols for its hydrolysis and subsequent amidation allow for the rapid generation of diverse chemical libraries. The demonstrated success of its derivatives in oncology and infectious disease research underscores the scaffold's "privileged" nature. Future research will likely focus on exploring novel substitutions on the imidazo[2,1-b]thiazole core, developing more selective kinase inhibitors, and optimizing the pharmacokinetic properties of lead compounds to advance them into clinical development.
References
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound [myskinrecipes.com]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: One-Pot Synthesis of Imidazo[2,1-b]thiazole Derivatives via Multicomponent Reactions
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This application note provides a comprehensive guide for the efficient one-pot synthesis of diverse imidazo[2,1-b]thiazole derivatives utilizing multicomponent reactions (MCRs). We will delve into the strategic advantages of MCRs, explore the underlying reaction mechanisms, and provide a detailed, field-proven protocol for the synthesis, purification, and characterization of these valuable compounds. This guide is intended for researchers and scientists in drug discovery and organic synthesis, offering practical insights to streamline the generation of novel imidazo[2,1-b]thiazole libraries.
Introduction: The Significance of Imidazo[2,1-b]thiazoles and the Power of Multicomponent Reactions
The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole core, a structure that has garnered significant attention from medicinal chemists.[1][4] Derivatives of this scaffold have demonstrated a remarkable range of therapeutic potential. For instance, they have been investigated as potent agents against various cancer cell lines, pathogenic bacteria and fungi, and have shown promise in mitigating inflammatory conditions.[1][3][5][6][7] One notable example is Levamisole, an imidazo[2,1-b]thiazole derivative used as an antihelminthic agent.[3]
Traditional synthetic routes to these compounds often involve multiple, sequential steps, which can be time-consuming, generate significant waste, and result in lower overall yields.[2][4] Multicomponent reactions (MCRs) offer an elegant and efficient alternative. By combining three or more starting materials in a single reaction vessel, MCRs allow for the construction of complex molecules in a highly atom-economical and convergent manner. This approach not only simplifies the synthetic process but also aligns with the principles of green chemistry by reducing solvent usage and energy consumption.[8]
One of the most powerful MCRs for the synthesis of imidazo[2,1-b]thiazoles is the Groebke–Blackburn–Bienaymé reaction (GBBR).[2][4][9] This three-component reaction typically involves an amine (such as 2-aminothiazole), an aldehyde, and an isocyanide, and provides a direct route to highly substituted imidazo[2,1-b]thiazoles.
Reaction Mechanism: The Groebke–Blackburn–Bienaymé Reaction (GBBR)
The GBBR is a cornerstone of isocyanide-based multicomponent reactions (I-MCRs) and proceeds through a well-defined cascade of events. Understanding this mechanism is crucial for optimizing reaction conditions and predicting the feasibility of synthesizing novel derivatives.
The reaction is initiated by the formation of an imine from the condensation of the 2-aminothiazole and the aldehyde. This is followed by the nucleophilic attack of the isocyanide on the imine, leading to a nitrilium ion intermediate. An intramolecular cyclization then occurs, where the endocyclic nitrogen of the thiazole ring attacks the electrophilic carbon of the nitrilium ion. The final step is a tautomerization to yield the aromatic imidazo[2,1-b]thiazole product.
Caption: Generalized workflow of the Groebke–Blackburn–Bienaymé reaction.
Experimental Protocol: One-Pot Synthesis of a Representative Imidazo[2,1-b]thiazole Derivative
This protocol details the synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one, a representative example of the diverse structures accessible through this methodology.[2]
Materials:
-
3-formylchromone
-
2-aminothiazole
-
tert-butyl isocyanide
-
Anhydrous Toluene
-
Methanol
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Silica gel for column chromatography (230–400 mesh)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylchromone (1 mmol), 2-aminothiazole (1 mmol), and anhydrous toluene (5 mL).
-
Addition of Isocyanide: Add tert-butyl isocyanide (1 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by TLC using a mixture of hexanes and ethyl acetate (7:3 v/v) as the mobile phase. The reaction is typically complete within 30 minutes.[2]
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 85 | 120 | 33 |
| 2 | Acetonitrile | 85 | 120 | 35 |
| 3 | Toluene | 85 | 60 | 68 |
| 4 | Toluene | 100 | 30 | 78 |
Data adapted from Calderón-Rangel et al., 2023.[2]
Scope and Versatility
The true power of this multicomponent approach lies in its versatility. By simply varying the three core components—the amine, the aldehyde, and the isocyanide—a vast library of structurally diverse imidazo[2,1-b]thiazole derivatives can be rapidly synthesized. For instance, a range of isocyanides can be employed to introduce different substituents at the 5-position of the imidazo[2,1-b]thiazole core, with yields typically ranging from 74-78%.[2] This flexibility is invaluable in drug discovery programs, where the exploration of a broad chemical space is essential for identifying lead compounds.
Characterization of Imidazo[2,1-b]thiazole Derivatives
Accurate characterization of the synthesized compounds is paramount. The following spectroscopic techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final products. For example, in the ¹H NMR spectrum of 3-(5-(benzylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one, characteristic signals can be observed for the aromatic protons and the benzylic protons.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule, such as N-H and C=O stretching vibrations.[2]
Table 2: Representative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 8.45 (s, 1H), 8.27 (dd, 1H), 7.71–7.67 (m, 1H), 7.49 (d, 1H), 7.45–7.41 (m, 1H), 7.27–7.25 (m, 1H), 7.13–7.10 (m, 2H), 7.09–7.06 (m, 3H), 6.71 (d, 1H), 5.69 (s, 1H), 4.06 (s, 1H) | 176.3, 156.0, 155.1, 139.5, 133.6, 132.2, 128.5, 128.4, 127.2, 126.4, 125.3, 124.2, 118.2, 117.3, 111.8, 53.6 |
Data for a related compound, 3-(5-(benzylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one, is presented here as a representative example. Adapted from Calderón-Rangel et al., 2023.[2]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Impure or wet reagents/solvents. | Use freshly distilled/dried solvents and high-purity starting materials. |
| Incorrect reaction temperature. | Ensure accurate temperature control. | |
| Formation of multiple byproducts | Side reactions due to prolonged reaction time or high temperature. | Monitor the reaction closely by TLC and stop it once the starting materials are consumed. |
| Reactivity of starting materials. | Consider using protecting groups for sensitive functionalities. | |
| Difficulty in purification | Co-elution of product and impurities. | Try different solvent systems for column chromatography or consider recrystallization. |
Conclusion
The one-pot synthesis of imidazo[2,1-b]thiazole derivatives via multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé reaction, represents a highly efficient, versatile, and green approach for the generation of medicinally relevant compounds.[2][8] The protocols and insights provided in this application note are intended to empower researchers to rapidly synthesize and explore novel chemical entities based on this privileged scaffold, thereby accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[2,1-b]thiazole derivatives as new inhibitors of 15-lipoxygenase. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of imidazo[2,1-<i>b</i>]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Synthesis of Imidazo[2,1-b]thiazole-Based Antiviral Compounds: Application Notes and Protocols
Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core, a fused heterocyclic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in a wide array of biologically active molecules, demonstrating a remarkable spectrum of pharmacological activities, including anthelmintic, anti-inflammatory, antibacterial, and notably, antiviral properties.[1][3][4] The well-known anthelmintic drug Levamisole is a prominent example of a bioactive compound featuring this heterocyclic core.[4] The therapeutic potential of imidazo[2,1-b]thiazole derivatives has driven significant research into the development of novel synthetic methodologies to access diverse analogs for antiviral drug discovery programs.[4][5]
These compounds have shown promise against a range of viruses. For instance, certain derivatives have demonstrated activity against Junin virus, the causative agent of Argentine hemorrhagic fever, with some showing better activity than the reference drug ribavirin.[6] Others have been identified as potent inhibitors of Hepatitis C Virus (HCV) by targeting the NS4B protein.[7] Additionally, antiviral activity has been reported against Feline coronavirus, Feline herpes virus, and Coxsackie B4 virus, highlighting the broad-spectrum potential of this scaffold.[4]
This document provides detailed application notes and protocols for the synthesis of imidazo[2,1-b]thiazole-based compounds, with a focus on methodologies relevant to the generation of libraries for antiviral screening. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Synthetic Strategies: A Technical Overview
The construction of the imidazo[2,1-b]thiazole ring system can be achieved through several synthetic routes. The choice of a specific method often depends on the desired substitution pattern and the availability of starting materials. Two of the most versatile and widely adopted strategies are the Hantzsch thiazole synthesis and multicomponent reactions (MCRs).
The Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of a thiazole ring, which can be a key step in the synthesis of the fused imidazo[2,1-b]thiazole system.[8] The fundamental reaction involves the condensation of an α-haloketone with a thioamide.[8][9] For the synthesis of imidazo[2,1-b]thiazoles, a common variation involves the reaction of a 2-aminothiazole derivative with an α-haloketone.
Causality Behind the Method: This approach is favored for its straightforward nature and the commercial availability of a wide range of substituted 2-aminothiazoles and α-bromoacetophenones. The reaction proceeds via an initial S-alkylation of the endocyclic nitrogen of the 2-aminothiazole by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[2,1-b]thiazole ring. Microwave-assisted synthesis has been shown to be an improved alternative for this cyclization, often leading to higher yields and shorter reaction times compared to conventional heating.[6][10]
Workflow Diagram: Hantzsch-type Synthesis of Imidazo[2,1-b]thiazoles
Caption: Hantzsch-type synthesis workflow.
Protocol 1: Microwave-Assisted Synthesis of 6-Phenylimidazo[2,1-b]thiazole Derivatives
This protocol is adapted from methodologies that utilize microwave irradiation to accelerate the Hantzsch-type condensation.[10]
Materials:
-
Substituted 2-aminothiazole (1.0 mmol)
-
Substituted 2-bromo-1-phenylethanone (1.0 mmol)
-
Anhydrous ethanol (5 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Instrumentation:
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine the substituted 2-aminothiazole (1.0 mmol), the corresponding substituted 2-bromo-1-phenylethanone (1.0 mmol), and anhydrous ethanol (5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 120°C for 10-20 minutes. Rationale: Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional refluxing which can take several hours.[10]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation:
-
TLC Analysis: A single spot on the TLC plate (after purification) indicates the purity of the compound.
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
-
Spectroscopic Data: The obtained NMR and mass spectra should be consistent with the expected structure of the imidazo[2,1-b]thiazole derivative.
One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé reaction (GBBR), have emerged as a powerful and efficient strategy for the synthesis of imidazo[2,1-b]thiazoles.[1][3] This one-pot approach involves the reaction of an aldehyde, a 2-aminothiazole, and an isocyanide, offering high atom economy and operational simplicity.[1][3]
Causality Behind the Method: The GBBR is a convergent approach that rapidly generates molecular complexity from simple and readily available starting materials. The reaction proceeds through the formation of an N-acylimine intermediate from the aldehyde and 2-aminothiazole, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the desired imidazo[2,1-b]thiazole scaffold. This method is particularly advantageous for creating diverse libraries of compounds by simply varying the three input components.
Workflow Diagram: Groebke–Blackburn–Bienaymé Reaction (GBBR)
Caption: GBBR one-pot synthesis workflow.
Protocol 2: One-Pot Synthesis of Imidazo[2,1-b]thiazoles via the Groebke–Blackburn–Bienaymé Reaction
This protocol is based on a catalyst-free, one-pot methodology for synthesizing imidazo[2,1-b]thiazoles.[3]
Materials:
-
An aldehyde (e.g., 3-formylchromone) (1.0 mmol)
-
2-Aminothiazole (1.0 mmol)
-
An isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)
-
Anhydrous toluene (1.0 mL)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 mmol), 2-aminothiazole (1.0 mmol), isocyanide (1.0 mmol), and anhydrous toluene (1.0 mL).
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 30 minutes to 1 hour. Rationale: The use of a higher temperature in a solvent like toluene facilitates the reaction, often leading to improved yields and shorter reaction times.[3]
-
Monitoring the Reaction: Follow the reaction's progress by TLC.
-
Work-up and Isolation: After cooling to room temperature, the solvent can be removed under reduced pressure. The resulting residue is then purified.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure imidazo[2,1-b]thiazole derivative.[3]
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Self-Validation:
-
Yield and Purity: Moderate to good yields (often in the range of 74-78%) are expected.[3] Purity should be confirmed by TLC and spectroscopic methods.
-
Spectroscopic Confirmation: The spectroscopic data should unambiguously confirm the formation of the tricyclic product, with characteristic signals for the imidazo[2,1-b]thiazole core and the incorporated substituents from the three starting components.
Data Presentation and Comparison
To facilitate the comparison of different synthetic approaches, the following table summarizes typical reaction parameters and outcomes.
| Synthetic Method | Key Reactants | Typical Conditions | Reaction Time | Yield Range | Advantages |
| Hantzsch-type (Microwave) | 2-Aminothiazole, α-Haloketone | Ethanol, 120°C, Microwave | 10-20 min | Good to Excellent | Rapid, high yields, clean reactions.[10] |
| GBBR (One-Pot) | Aldehyde, 2-Aminothiazole, Isocyanide | Toluene, 100°C | 30-60 min | Moderate to Good | High atom economy, operational simplicity, rapid library generation.[1][3] |
Conclusion and Future Directions
The synthetic protocols detailed herein provide robust and efficient pathways to access a diverse range of imidazo[2,1-b]thiazole derivatives for antiviral drug discovery. The Hantzsch-type synthesis offers a reliable route, especially when enhanced by microwave technology. The Groebke–Blackburn–Bienaymé multicomponent reaction represents a highly efficient and modular approach for rapidly generating chemical diversity.
Future efforts in this field will likely focus on the further exploration of the chemical space around the imidazo[2,1-b]thiazole scaffold. This includes the synthesis of novel derivatives with varied substitution patterns and their evaluation against a broader range of viral targets. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features responsible for potent antiviral activity and in optimizing lead compounds with improved efficacy and safety profiles. The development of new, even more efficient and sustainable synthetic methodologies will also continue to be an important area of research.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[2,1-b]thiazole carbohydrate derivatives: Synthesis and antiviral activity against Junin virus, agent of Argentine hemorrhagic fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[2,1-b]thiazole HCV NS4B inhibitors exhibiting synergistic effect with other direct-acting antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Imidazo[2,1-b]thiazole Derivatives as Anticancer Agents
Introduction: The Imidazo[2,1-b]thiazole Scaffold as a Privileged Motif in Oncology
The imidazo[2,1-b]thiazole core, a bicyclic heterocyclic system containing a bridgehead nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points allow for the development of compounds with a wide array of pharmacological activities, including notable success as anticancer agents.[1] Unlike broadly cytotoxic agents, many derivatives of this scaffold can be engineered to selectively target specific molecular drivers of cancer, such as protein kinases and the microtubule network, offering pathways to more targeted and less toxic therapies.[2][3] This document provides a comprehensive guide for researchers, detailing the rationale, key experimental protocols, and data interpretation for the preclinical development of novel imidazo[2,1-b]thiazole-based anticancer candidates.
Section 1: Common Synthetic Pathways
The accessibility of the imidazo[2,1-b]thiazole core is a key advantage for its exploration in drug discovery. A prevalent and efficient method involves the reaction of 2-aminothiazole derivatives with α-haloketones. This straightforward condensation reaction allows for the introduction of diverse substituents on both the imidazole and thiazole rings, which is critical for tuning the biological activity and pharmacokinetic properties of the final compounds.
Figure 1: General synthetic scheme for the imidazo[2,1-b]thiazole scaffold.
Section 2: Key Anticancer Mechanisms and Molecular Targets
Imidazo[2,1-b]thiazole derivatives achieve their anticancer effects by modulating several critical cellular processes. The specific mechanism is highly dependent on the substitution patterns around the core scaffold. Research has identified two predominant mechanisms of action: microtubule network disruption and inhibition of protein kinase signaling.[2]
Microtubule Targeting
A significant number of imidazo[2,1-b]thiazole conjugates have been shown to interfere with microtubule dynamics.[4] By binding to tubulin, often at the colchicine binding site, these agents inhibit its polymerization into functional microtubules.[5] This disruption is catastrophic for the cell, leading to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis.[6][7]
Protein Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of cancer. Specific imidazo[2,1-b]thiazole derivatives have been developed as potent inhibitors of various kinases, including:
-
RAF Kinases (e.g., B-RAF V600E): In melanoma and other cancers, the B-RAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation.[8] Certain derivatives have demonstrated pan-RAF or mutant-specific B-RAF inhibition, blocking downstream signaling.[9][10]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its inhibition can suppress tumor growth and metastasis.[11]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in several cancers, including lung and colon cancer. Imidazothiazole compounds have been designed to block the ATP-binding site of EGFR, thereby inhibiting its activity.[12]
Figure 2: Key anticancer mechanisms of imidazo[2,1-b]thiazole derivatives.
Section 3: Application Protocols for In Vitro Evaluation
A hierarchical screening approach is essential for identifying and characterizing promising lead compounds. The following protocols describe the core assays for evaluating the anticancer potential of novel imidazo[2,1-b]thiazole derivatives.
Workflow for In Vitro Screening
Figure 3: A typical workflow for the in vitro screening of novel anticancer compounds.
Protocol 3.1: Cell Viability/Cytotoxicity Assay (SRB Assay)
Rationale: The Sulforhodamine B (SRB) assay is a cell density-based assay used to determine cytotoxicity.[13] It relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a quantitative measure of total biomass that is directly proportional to the number of living cells. This is the foundational assay to calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)[14]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (stock solution)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Plate reader (510 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include a vehicle control (DMSO, final concentration <0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB dye. Place on a plate shaker for 5-10 minutes.
-
Measurement: Read the absorbance (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot the percentage of survival versus compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3.2: Tubulin Polymerization Assay
Rationale: This cell-free biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. It is a critical experiment to validate tubulin inhibition as the primary mechanism of action.[5][15] Polymerization is monitored by an increase in fluorescence of a reporter dye.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:
-
Lyophilized >99% pure tubulin
-
General Tubulin Buffer
-
GTP solution
-
Tubulin Polymerization Reporter
-
Paclitaxel (polymerization promoter, positive control)
-
Vinblastine (polymerization inhibitor, positive control)
-
-
Test compounds dissolved in appropriate buffer/DMSO
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Reagent Preparation: Reconstitute all kit components as per the manufacturer's instructions. Prepare test compounds at 2x final concentration in buffer.
-
Reaction Setup: In a pre-warmed 96-well plate, set up the following reactions (50 µL final volume):
-
Test Compound: 25 µL of 2x compound + 25 µL of tubulin solution.
-
Positive Control (Inhibitor): 25 µL of 2x Vinblastine + 25 µL of tubulin solution.
-
Positive Control (Promoter): 25 µL of 2x Paclitaxel + 25 µL of tubulin solution.
-
Negative Control (No Drug): 25 µL of buffer + 25 µL of tubulin solution.
-
-
Initiate Polymerization: Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Kinetic Reading: Immediately begin reading the fluorescence every 60 seconds for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. A potent inhibitor will show a significantly suppressed polymerization curve compared to the negative control, similar to the Vinblastine control. Calculate the IC₅₀ for polymerization inhibition by testing a range of compound concentrations.
Protocol 3.3: Cell Cycle Analysis by Flow Cytometry
Rationale: To determine if cytotoxicity is caused by arrest at a specific phase of the cell cycle, which is a hallmark of microtubule-targeting agents (G2/M arrest) and other anticancer drugs.[5][16] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus cell cycle phase distribution.
Materials:
-
Cancer cell line (e.g., A549)[5]
-
6-well plates
-
Test compound at IC₅₀ and 2x IC₅₀ concentrations
-
PBS (Phosphate Buffered Saline)
-
Trypsin-EDTA
-
Ethanol, 70% ice-cold
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and incubate for 24 hours. Treat the cells with the test compound (at IC₅₀ and 2x IC₅₀), vehicle control, and a positive control (e.g., Nocodazole for G2/M arrest) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant (floating cells), and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 500 µL of cold PBS, and add dropwise to 4.5 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest at this phase.[7]
Protocol 3.4: Apoptosis Assessment (Annexin V-FITC/PI Staining)
Rationale: To confirm that cell death occurs via apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells.[16] Propidium Iodide (PI) is used as a counterstain to identify late apoptotic/necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated cells (from the same experiment as cell cycle analysis)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells as described in Protocol 3.3 (Step 2).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1x Binding Buffer to each tube.
-
Acquisition: Analyze the samples by flow cytometry within 1 hour.
-
Analysis:
-
Live cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive. A dose-dependent increase in the percentage of Annexin V-positive cells confirms the induction of apoptosis.[5]
-
Section 4: Data Interpretation and Structure-Activity Relationships (SAR)
The ultimate goal of these assays is to build a robust dataset to inform the optimization of lead compounds. Data should be systematically organized to elucidate structure-activity relationships (SAR).
Example Data Summary Table
| Compound ID | R1 Group | R2 Group | MCF-7 IC₅₀ (µM)[14] | A549 IC₅₀ (µM)[5] | HCT-116 IC₅₀ (µM)[14] | Tubulin IC₅₀ (µM)[5] |
| Lead-01 | -H | -Phenyl | 5.6 | 8.2 | 7.1 | > 50 |
| Lead-02 | -H | -4-Methoxyphenyl | 1.1 | 1.5 | 2.3 | 1.7 |
| Lead-03 | -Br | -4-Methoxyphenyl | 0.45 | 0.92 | 1.1 | 1.1 |
| Lead-04 | -Br | -3,4,5-Trimethoxyphenyl | 0.08 | 0.12 | 0.15 | 0.4 |
| Doxorubicin | N/A | N/A | 0.05 | 0.09 | 0.06 | N/A |
This is a hypothetical table for illustrative purposes.
SAR Insights from Example Data:
-
R2 Group: The addition of a methoxy group on the phenyl ring (Lead-02 vs. Lead-01) significantly improves potency. Further substitution with trimethoxy groups (Lead-04) provides a substantial increase in activity, a common feature for many colchicine-site binders.[15]
-
R1 Group: The introduction of an electron-withdrawing group like bromine at the R1 position (Lead-03 vs. Lead-02) further enhances cytotoxic and tubulin-inhibitory activity.
These insights are crucial for guiding the next round of chemical synthesis to design more potent and selective anticancer agents.
Conclusion and Future Prospects
The imidazo[2,1-b]thiazole scaffold represents a highly promising platform for the development of novel anticancer therapeutics. Its synthetic tractability and ability to be tailored to inhibit diverse and critical cancer targets like tubulin and protein kinases underscore its potential. The systematic application of the protocols outlined in this guide—from broad cytotoxicity screening to specific mechanistic and cell death assays—provides a robust framework for identifying and validating lead candidates. Promising compounds identified through this in vitro cascade, such as those with sub-micromolar IC₅₀ values and a confirmed mechanism of action, can then be advanced into preclinical in vivo models, such as melanoma xenografts, for efficacy and toxicity evaluation.[8][10]
References
- 1. Synthesis of Thiazole Linked Imidazo[2,1-<i>b</i>]Thiazoles as Anticancer Agents [ouci.dntb.gov.ua]
- 2. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Imidazo[2,1-b]thiazole-5-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl imidazo[2,1-b]thiazole-5-carboxylate. As a key heterocyclic scaffold in medicinal chemistry, derivatives of imidazo[2,1-b]thiazole are investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving reaction yield and product purity.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the chemical reasoning behind each troubleshooting step.
Understanding the Core Synthesis: The Hantzsch-Type Reaction
The most common route to the imidazo[2,1-b]thiazole core is a variation of the Hantzsch thiazole synthesis.[4] This typically involves the condensation reaction between a 2-aminothiazole and an α-halocarbonyl compound. The reaction proceeds via an initial S-alkylation (an SN2 reaction), followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.[5]
General Reaction Pathway
The synthesis of the target molecule, this compound, generally involves the reaction of 2-aminothiazole with an appropriate ethyl 4-halo-3-oxobutanoate derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Imidazo[2,1-b]thiazole Derivatives
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the purification of imidazo[2,1-b]thiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile and pharmacologically significant scaffold.[1][2] The biological activity of these compounds is intrinsically linked to their purity; therefore, robust purification strategies are paramount.
This document moves beyond simple step-by-step instructions. It provides a logical framework for troubleshooting common issues, explaining the causality behind experimental choices to empower you to solve purification challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses high-level questions that often arise during the initial stages of purifying a novel imidazo[2,1-b]thiazole derivative.
Q1: I've just completed my synthesis. What is the best initial purification strategy for a crude imidazo[2,1-b]thiazole derivative?
A1: The optimal starting point depends on the physical state and preliminary purity of your crude product.
-
If the crude product is a solid: Attempt recrystallization first. It is a cost-effective and scalable method that can yield highly pure crystalline material if a suitable solvent system is found.
-
If the crude product is an oil or a complex mixture (indicated by multiple spots on Thin Layer Chromatography - TLC): Silica gel column chromatography is the most common and versatile method.[3] It is effective at separating compounds based on polarity, allowing for the removal of unreacted starting materials and most side products.[4]
Q2: My reaction work-up generated a salt (e.g., hydrobromide). Do I need to neutralize it before column chromatography?
A2: Yes, neutralization is almost always necessary. Most salts of heterocyclic amines are highly polar and will either stick irreversibly to the silica gel at the origin or streak badly, making separation impossible. The typical procedure involves dissolving the crude salt in a suitable solvent and neutralizing it with a mild aqueous base, such as a sodium bicarbonate or sodium carbonate solution, followed by extraction of the free base into an organic solvent.[3]
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system is determined empirically using TLC. The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) for your target compound between 0.25 and 0.35 . This Rf value typically ensures good separation from impurities without requiring an excessive volume of solvent.
-
Starting Point: Begin with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane.
-
Common Systems: Mixtures of Hexanes/Ethyl Acetate and Dichloromethane/Methanol are excellent starting points for many imidazo[2,1-b]thiazole derivatives.[3][5]
Part 2: Core Purification Protocols & Methodologies
Here, we provide detailed, self-validating protocols for the most essential purification techniques.
Workflow 1: General Purification Strategy
The following diagram outlines the logical decision-making process for purifying a typical crude product.
Caption: A standard workflow for the purification of imidazo[2,1-b]thiazole derivatives.
Protocol 1: Purification by Column Chromatography
This protocol assumes a standard silica gel stationary phase.
Objective: To separate the target compound from impurities based on differential adsorption to the stationary phase.
Methodology:
-
Solvent System Selection: As described in FAQ Q3, identify an appropriate eluent system using TLC to achieve an Rf of 0.25-0.35.
-
Column Packing:
-
Select a column with a diameter appropriate for the amount of crude material (see table below).
-
Prepare a slurry of silica gel in the non-polar component of your eluent system.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a level, crack-free bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the column eluent or a stronger solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution:
-
Begin elution with the selected solvent system.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Fraction Pooling & Evaporation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Data Table: Column Selection Guide
| Crude Material (mg) | Column Diameter (cm) | Silica Gel (g) | Fraction Volume (mL) |
| 10 - 100 | 1.0 - 1.5 | 5 - 12 | 5 - 10 |
| 100 - 500 | 2.0 - 3.0 | 20 - 60 | 15 - 25 |
| 500 - 2000 | 4.0 - 5.0 | 100 - 200 | 40 - 50 |
Protocol 2: Purification by Recrystallization
Objective: To obtain a highly pure, crystalline solid from a crude mixture.
Methodology:
-
Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen solvent to dissolve it completely at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.
Part 3: Troubleshooting Guide - When Experiments Deviate
Even with robust protocols, challenges are common. This section provides solutions to specific problems you may encounter.
Caption: Troubleshooting flowchart for common purification issues.
Q4: My compound is streaking on the TLC plate and I'm getting low recovery from my silica column. What's happening?
A4: This is a classic sign of compound instability or incompatibility with the acidic nature of standard silica gel.[4] Imidazole and thiazole rings contain basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or decomposition.
-
Underlying Cause: Acid-base interaction between your basic compound and the acidic stationary phase.
-
Solution 1 (Quick Fix): Add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent system. This neutralizes the most acidic sites on the silica, preventing strong binding and allowing your compound to elute cleanly.
-
Solution 2 (Alternative Phase): Use a less acidic stationary phase, such as neutral alumina or deactivated silica gel, for your column.[4]
Q5: An impurity is consistently co-eluting with my product. How can I resolve this?
A5: Co-elution occurs when an impurity has a polarity very similar to your target compound.[4] Resolving this requires altering the separation selectivity.
-
Solution 1 (Change Eluent Selectivity): Switch to a solvent system with different chemical properties. For example, if you are using a Hexane/Ethyl Acetate system (which separates based on polarity), try a system like Dichloromethane/Methanol or a Toluene-based system. Different solvents interact with your compounds in unique ways, which can often improve separation.
-
Solution 2 (Change Stationary Phase): If changing the eluent fails, the next step is to change the stationary phase. Switching from normal phase (silica) to reversed-phase (C18) chromatography is a powerful strategy.
-
Solution 3 (High-Resolution Technique): For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate solution.[6] RP-HPLC offers significantly higher resolving power than standard column chromatography and is often used for final purification steps in drug development.[7][8]
Q6: My purified product is a persistent oil or gummy solid, making it difficult to handle and characterize. How can I induce solidification?
A6: The inability to form a solid is often due to residual solvent or the presence of minor impurities that inhibit crystal lattice formation.
-
Step 1 (Ensure Purity): First, confirm the purity is >98% by HPLC or NMR. If not, re-purify.
-
Step 2 (Remove Solvents): Ensure all solvents are thoroughly removed under a high vacuum for several hours.
-
Step 3 (Trituration): Add a non-polar solvent in which your compound is insoluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This can wash away soluble impurities and often induces precipitation or crystallization of the product.[4]
-
Step 4 (Solvent-Antisolvent Crystallization): Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Let it stand, and crystals may form.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. nasc.ac.in [nasc.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Overcoming challenges in the cyclization step of imidazo[2,1-b]thiazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazoles. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the critical cyclization step in the formation of this important heterocyclic scaffold. The imidazo[2,1-b]thiazole core is a key structural motif in numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] This guide, compiled by our team of Senior Application Scientists, offers practical, experience-driven advice to help you overcome common challenges and optimize your synthetic protocols.
Troubleshooting Guide: The Cyclization Step
The successful synthesis of the imidazo[2,1-b]thiazole core often hinges on the efficiency of the final cyclization step. This section addresses common issues encountered during this crucial transformation, providing potential causes and actionable solutions.
Problem 1: Low to No Product Formation
Symptom: TLC or LC-MS analysis shows primarily starting materials (e.g., 2-aminothiazole and α-haloketone) with little or no desired imidazo[2,1-b]thiazole product.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: The cyclization reaction often requires significant thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. Many reported procedures utilize refluxing solvents like ethanol or toluene.[3] For particularly stubborn substrates, higher boiling point solvents such as DMF or DMSO can be employed, or consider the use of microwave irradiation to achieve higher temperatures and shorter reaction times.[4]
-
-
Inappropriate Solvent: The polarity and protic nature of the solvent can significantly influence the reaction rate.
-
Solution: Screen a range of solvents with varying polarities. While ethanol is a common choice, acetonitrile or toluene may offer better results for certain substrates.[1] Aprotic polar solvents like DMF can also be effective.
-
-
Poor Nucleophilicity of the Thiazole Nitrogen: Electron-withdrawing groups on the 2-aminothiazole starting material can decrease the nucleophilicity of the ring nitrogen, hindering its attack on the electrophilic carbonyl carbon of the α-haloketone.
-
Solution: If substrate modification is possible, consider using a 2-aminothiazole with electron-donating groups to enhance nucleophilicity. Alternatively, the use of a mild base can sometimes facilitate the reaction, although this should be approached with caution to avoid promoting side reactions.
-
-
Steric Hindrance: Bulky substituents on either the 2-aminothiazole or the α-haloketone can sterically impede the intermolecular reaction and subsequent intramolecular cyclization.
-
Solution: If possible, redesign the synthesis to utilize less sterically hindered starting materials. If this is not an option, prolonged reaction times and higher temperatures may be necessary to drive the reaction to completion.
-
Problem 2: Significant Byproduct Formation
Symptom: TLC or LC-MS analysis reveals multiple spots or peaks in addition to the desired product and starting materials.
Potential Causes & Solutions:
-
Self-Condensation of the α-Haloketone: Under basic or even neutral conditions, α-haloketones can undergo self-condensation reactions.
-
Solution: Ensure the reaction is run under neutral or slightly acidic conditions if possible. The slow addition of the α-haloketone to the reaction mixture containing the 2-aminothiazole can also minimize its concentration and reduce the likelihood of self-condensation.
-
-
Formation of Favorskii Rearrangement Products: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.
-
Solution: Avoid the use of strong bases. If a base is necessary to deprotonate the 2-aminothiazole, a weak, non-nucleophilic base should be carefully chosen and used in stoichiometric amounts.
-
-
Decomposition of Starting Materials or Product: High reaction temperatures or prolonged reaction times can lead to the degradation of sensitive functional groups on the starting materials or the final product.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS. Once the formation of the desired product plateaus, work up the reaction to prevent degradation. If high temperatures are necessary, consider using microwave-assisted synthesis to reduce the overall reaction time.[4]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of imidazo[2,1-b]thiazoles, providing insights into the reaction mechanism and optimization strategies.
Q1: What is the generally accepted mechanism for the Hantzsch-type synthesis of imidazo[2,1-b]thiazoles?
A1: The most widely accepted mechanism for the reaction between a 2-aminothiazole and an α-haloketone involves an initial SN2 reaction where the exocyclic nitrogen of the 2-aminothiazole attacks the α-carbon of the haloketone, displacing the halide.[5] This is followed by an intramolecular condensation between the endocyclic nitrogen of the thiazole and the carbonyl group, which, after dehydration, yields the aromatic imidazo[2,1-b]thiazole ring system.
Q2: How do different substituents on the starting materials affect the cyclization step?
A2: Substituents can have a significant electronic and steric impact. Electron-donating groups on the 2-aminothiazole generally accelerate the reaction by increasing the nucleophilicity of the nitrogen atoms. Conversely, electron-withdrawing groups can retard the reaction. On the α-haloketone, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially facilitating the final cyclization step, but may also increase the likelihood of side reactions. Steric bulk on either reactant can hinder the reaction.
Q3: Are there alternative synthetic routes to imidazo[2,1-b]thiazoles that avoid the traditional Hantzsch-type condensation?
A3: Yes, several alternative methods have been developed. One notable approach is the Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction that can provide imidazo[2,1-b]thiazoles in a one-pot synthesis.[1] This method can offer advantages in terms of atom economy and operational simplicity. Another strategy involves modifications of the Bohlmann-Rahtz pyridine synthesis.[6][7]
Q4: What are the optimal conditions for purifying imidazo[2,1-b]thiazole products?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the product. For column chromatography, a common mobile phase is a mixture of hexanes and ethyl acetate, with the ratio adjusted based on the polarity of the compound.[1] It is important to note that some imidazo[2,1-b]thiazole derivatives may be sensitive to acidic or basic conditions, so care should be taken during workup and purification.
Experimental Protocols
General Procedure for the Synthesis of 6-Phenylimidazo[2,1-b]thiazole
This protocol is a representative example of a Hantzsch-type synthesis.
-
To a solution of 2-aminothiazole (1.0 mmol) in absolute ethanol (10 mL) is added 2-bromo-1-phenylethanone (1.0 mmol).
-
The reaction mixture is heated to reflux and monitored by TLC (e.g., 50% ethyl acetate in hexanes).
-
Upon completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
| Parameter | Condition |
| Reactants | 2-aminothiazole, 2-bromo-1-phenylethanone |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Workup | Neutralization with NaHCO₃ |
| Purification | Recrystallization or Column Chromatography |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Reaction Mechanism Visualization
Caption: Hantzsch-type synthesis mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. An improved synthesis of pyridine-thiazole cores of thiopeptide antibiotics [pubmed.ncbi.nlm.nih.gov]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
Side reaction products in the synthesis of Ethyl imidazo[2,1-b]thiazole-5-carboxylate
Technical Support Center: Synthesis of Ethyl imidazo[2,1-b]thiazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antiviral, anthelmintic, and anti-inflammatory properties.
The most common and direct route to this scaffold is a variation of the Hantzsch thiazole synthesis, involving the condensation of 2-aminothiazole with an ethyl α-haloacetoacetate derivative. While synthetically robust, this reaction is not without its challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes, identify impurities, and maximize yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification process. Each entry details potential causes and provides actionable solutions.
Problem 1: My reaction yield is significantly lower than expected.
Low yield is one of the most common frustrations in this synthesis. The cause is often multifactorial, stemming from reaction conditions to the purity of starting materials.
Potential Cause 1: Incomplete Reaction The reaction may not have proceeded to completion, leaving significant amounts of starting materials.
-
Troubleshooting Protocol: Reaction Monitoring
-
Technique : Use Thin-Layer Chromatography (TLC) to monitor the reaction progress.
-
Mobile Phase : A typical mobile phase for this system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Adjust polarity as needed.
-
Procedure : Spot the 2-aminothiazole starting material, the α-halocarbonyl reagent, and the co-spotted reaction mixture on a TLC plate.
-
Analysis : Run the TLC at regular intervals (e.g., every hour). The reaction is complete when the starting material spots have disappeared or are no longer diminishing in intensity. If the reaction stalls, consider the troubleshooting steps below.
-
Potential Cause 2: Suboptimal Reaction Temperature The condensation and subsequent cyclization/dehydration steps are temperature-sensitive.
-
Expert Insight : The initial S-alkylation of 2-aminothiazole is typically exothermic and can proceed at room temperature. However, the subsequent intramolecular cyclization and dehydration to form the aromatic imidazo[2,1-b]thiazole ring often requires heating. Excessive heat can promote the formation of dark, tarry decomposition products, while insufficient heat will result in a stalled reaction.
-
Recommendation : Start the reaction at room temperature for 1-2 hours to allow for the initial alkylation, then gently reflux the reaction mixture (typically in a solvent like ethanol or isopropanol) while monitoring by TLC.
Potential Cause 3: Purity of Reagents The α-haloacetoacetate reagent is susceptible to degradation and can contain acidic impurities that inhibit the reaction. 2-aminothiazole can also degrade over time.
-
Recommendation :
-
Use freshly opened or purified reagents. Ethyl 2-chloro-3-oxobutanoate or similar reagents should be stored under nitrogen and refrigerated.
-
If the purity is suspect, consider a simple purification step like distillation under reduced pressure for the α-haloester.
-
Problem 2: My final product is difficult to purify and contains a persistent, closely-eluting impurity.
This often points to the formation of an isomeric side product or a stable reaction byproduct.
Potential Cause: Formation of an Isomeric Byproduct While the reaction generally favors the formation of the imidazo[2,1-b]thiazole system, alternative cyclization pathways can lead to isomers under certain conditions. The primary reaction involves the nucleophilic attack of the endocyclic thiazole nitrogen onto the ketone carbonyl. A potential, though less favorable, side reaction could involve the exocyclic amine.
-
Mechanistic Insight : The endocyclic nitrogen (N1) of 2-aminothiazole is generally considered more nucleophilic than the exocyclic amino group (N2), driving the desired cyclization. However, factors like solvent polarity and pH can influence the relative nucleophilicity.
dot digraph "Reaction_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10];
// Nodes SM [label="2-Aminothiazole +\nEthyl 2-chloro-3-oxobutanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Int1 [label="S-Alkylated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side1 [label="Isomeric Byproduct\n(Minor)", fillcolor="#FBBC05", fontcolor="#202124"]; Side2 [label="Hydrolyzed Product\n(Carboxylic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SM -> Int1 [label=" S-Alkylation", color="#4285F4", fontcolor="#4285F4"]; Int1 -> Product [label=" Endocyclic N Attack\n(Major Pathway)", color="#34A853", fontcolor="#34A853"]; Int1 -> Side1 [label=" Exocyclic N Attack\n(Minor Pathway)", color="#FBBC05", fontcolor="#FBBC05"]; Product -> Side2 [label=" Hydrolysis\n(Workup/Storage)", color="#EA4335", fontcolor="#EA4335"]; } caption: Main reaction and potential side pathways.
-
Troubleshooting Protocol: Optimizing for Regioselectivity
-
Solvent Choice : A polar protic solvent like ethanol is standard and generally favors the desired pathway.
-
pH Control : Ensure the reaction is not strongly acidic or basic. The reaction is often run without an external base, as the 2-aminothiazole acts as both a nucleophile and a base to neutralize the HCl byproduct. Adding a mild, non-nucleophilic base like sodium bicarbonate can sometimes improve yields but may also promote other side reactions if not carefully controlled.
-
Purification : If the isomer forms, careful column chromatography with a shallow gradient is required for separation. Alternatively, recrystallization may be effective if the solubility profiles of the two isomers are sufficiently different.
-
Problem 3: I observe a byproduct with a mass of -28 Da compared to my product in LC-MS analysis.
This mass difference corresponds to the loss of an ethyl group (C₂H₄) and the addition of two hydrogens, strongly suggesting hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Potential Cause: Ester Hydrolysis This can occur if the reaction is exposed to strongly acidic or basic conditions, particularly during aqueous workup or if the reaction is heated for an extended period in the presence of water.
-
Troubleshooting Protocol: Preventing and Managing Hydrolysis
-
Workup Procedure : Neutralize the reaction mixture carefully. Use a mild base like saturated sodium bicarbonate solution and avoid excess strong acids or bases.
-
Extraction : Promptly extract the product into an organic solvent (e.g., ethyl acetate) after neutralization. Do not let the crude product sit in aqueous acidic or basic solution for extended periods.
-
Purification : The carboxylic acid byproduct is significantly more polar than the desired ester. It can often be removed by:
-
An aqueous wash with a dilute base (e.g., 5% NaHCO₃) during the workup. The deprotonated acid will move to the aqueous layer, while the ester remains in the organic layer.
-
Silica gel chromatography, where the acid will have a much lower Rf value.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the synthesis of this compound?
A1: The synthesis is a classic example of the Hantzsch thiazole synthesis, extended to create a fused bicyclic system. The mechanism proceeds in three key steps:
-
S-Alkylation : The nucleophilic sulfur atom of 2-aminothiazole attacks the electrophilic carbon bearing the halogen (e.g., chlorine) on the ethyl 2-chloro-3-oxobutanoate. This forms an S-alkylated thiazolium salt intermediate.
-
Intramolecular Cyclization : The endocyclic nitrogen of the thiazole ring (N1) acts as a nucleophile, attacking the ketone carbonyl carbon of the side chain. This forms a six-membered ring intermediate (a hydroxylated dihydroimidazo[2,1-b]thiazole).
-
Dehydration : Under the reaction conditions (often with heating), this intermediate readily eliminates a molecule of water to form the stable, aromatic imidazo[2,1-b]thiazole ring system.
Q2: Which analytical techniques are best for characterizing the product and identifying impurities?
A2: A combination of techniques is essential for unambiguous characterization and impurity profiling.
Optimization of reaction conditions for imidazo[2,1-b]thiazole synthesis
Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert-backed solutions to common challenges encountered during the synthesis of this critical heterocyclic scaffold. The imidazo[2,1-b]thiazole core is a privileged structure found in numerous pharmacologically active compounds, making its efficient synthesis a key objective in medicinal chemistry.[1][2][3] This resource offers troubleshooting advice and in-depth answers to frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for constructing the imidazo[2,1-b]thiazole scaffold?
A1: Several robust methods exist, with the choice depending on the availability of starting materials and desired substitution patterns. The most common strategies include:
-
Hantzsch Thiazole Synthesis: This is a classical and widely adopted method that involves the condensation of a 2-aminothiazole derivative with an α-haloketone.[4][5] It is a reliable, high-yielding reaction for forming the fused bicyclic system.[6]
-
Multicomponent Reactions (MCRs): Modern synthetic chemistry often favors one-pot MCRs for their efficiency and atom economy. The Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminothiazole, an aldehyde, and an isocyanide, is a prominent example for generating diverse imidazo[2,1-b]thiazole libraries.[2][4][7]
-
Reaction from 2-Mercaptoimidazoles: An alternative approach involves building the thiazole ring onto an existing imidazole core. This is typically achieved by reacting a 2-mercaptoimidazole derivative with an α-halocarbonyl compound.[4][8]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for many imidazo[2,1-b]thiazole syntheses, particularly for Hantzsch-type reactions.[5][9]
Troubleshooting Guide: Overcoming Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q2: My reaction yield is consistently low or non-existent. What are the most likely causes and how can I improve it?
A2: Low yields are a common frustration but can often be resolved through a systematic approach.[10] The primary culprits are typically suboptimal reaction conditions, reagent purity, or inherent issues with the chosen synthetic route.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that profoundly influence reaction outcomes.[10] A reaction that is too cool may not proceed, while one that is too hot can lead to product degradation or side-product formation.[11]
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in anhydrous reactions can halt the reaction or generate unwanted side products.[10]
-
Solution: Ensure the purity of your starting materials using techniques like NMR or LC-MS. Use freshly distilled or commercially available dry solvents, especially for moisture-sensitive reactions.
-
-
Inefficient Reaction Method: Conventional heating methods can be slow and may not provide enough energy for challenging transformations, leading to incomplete conversion.[5]
-
Solution: Consider switching to microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[9]
-
-
Atmospheric Contamination: Many organic reactions are sensitive to oxygen or moisture.[10]
-
Solution: If your reaction is known to be sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket, and degassed solvents.
-
Q3: I'm observing multiple spots on my TLC plate and facing difficult purification. What's causing this and how can I resolve it?
A3: The formation of multiple products points to competing reaction pathways or the generation of isomers. Purification can be challenging but is manageable with the right approach.
Potential Causes & Solutions:
-
Side Product Formation: In acid-catalyzed reactions, side reactions can lead to the formation of dark, tar-like substances.[11] In the Hantzsch synthesis, the regioselectivity of the cyclization can sometimes be an issue, leading to isomeric impurities.[4]
-
Solution: Adjust the reaction conditions to favor the desired pathway. This might involve changing the catalyst, lowering the temperature, or using a different solvent. For instance, using a milder, non-acidic catalyst can prevent charring.
-
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in the crude product, complicating purification.[4]
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding more reagent or extending the reaction time. Drive the reaction to completion to simplify the subsequent workup and purification.
-
-
Ineffective Purification Technique: The polarity of different imidazo[2,1-b]thiazole derivatives can vary widely, making a single purification method ineffective for all compounds.
-
Solution: Standard purification involves flash column chromatography using a hexane/ethyl acetate gradient.[2] If this fails, consider recrystallization from a suitable solvent system (e.g., ethanol, methanol).[12] In some cases, a preparatory TLC or HPLC may be necessary for closely-eluting impurities.
-
Q4: My product appears to be decomposing during the reaction or workup. How can I prevent this?
A4: The stability of the imidazo[2,1-b]thiazole ring can be sensitive to harsh conditions, particularly strong acids, bases, or high temperatures over extended periods.[10]
Potential Causes & Solutions:
-
Thermal Degradation: Prolonged heating can lead to the decomposition of the desired product.[10]
-
pH Instability: The product may be unstable in the acidic or basic conditions of the reaction or aqueous workup.
-
Solution: When the reaction is complete, cool the mixture to room temperature before workup. Neutralize the reaction mixture carefully. If the product is sensitive to aqueous acid or base, consider a non-aqueous workup or minimize the contact time with the aqueous phase by performing a quick extraction.
-
Data Presentation & Protocols
Table 1: Example of Reaction Condition Optimization for a Groebke–Blackburn–Bienaymé Reaction
The following table, adapted from a study on a one-pot synthesis of imidazo[2,1-b]thiazoles, illustrates how systematic changes in solvent and temperature can dramatically impact product yield.[2]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 85 | 60 | 33 |
| 2 | Acetonitrile | 85 | 60 | 35 |
| 3 | Toluene | 85 | 60 | 68 |
| 4 | Toluene | 100 | 30 | 78 |
Reaction of 3-formylchromone, 2-aminothiazole, and tert-butyl isocyanide.[2]
Experimental Protocol: General Procedure for Hantzsch Synthesis of Imidazo[2,1-b]thiazoles
This protocol provides a representative step-by-step method for the synthesis of a 6-phenylimidazo[2,1-b]thiazole derivative.[5][13]
Step 1: Reagent Preparation
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in absolute ethanol.
-
Add the desired α-bromoacetophenone (1.0 eq) to the solution.
Step 2: Reaction
-
Reflux the mixture with stirring for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Alternatively, for a microwave-assisted reaction, place the sealed reaction vessel in a microwave reactor and heat at a set temperature (e.g., 100-120°C) for 15-30 minutes.[5]
Step 3: Workup and Isolation
-
After cooling the reaction mixture to room temperature, a precipitate may form. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13]
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent like ethanol.[2][12]
Visualizations: Mechanisms and Workflows
Diagram 1: Generalized Hantzsch Reaction Mechanism
The diagram below illustrates the key steps in the formation of the imidazo[2,1-b]thiazole ring system via the Hantzsch synthesis. The process begins with a nucleophilic attack (SN2 reaction) by the thiazole nitrogen on the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused ring system.[6]
Caption: Key steps of the Hantzsch synthesis pathway.
Diagram 2: Troubleshooting Workflow for Low Product Yield
This decision tree provides a logical workflow for diagnosing and solving issues related to low reaction yields, guiding the researcher from initial observation to a systematically optimized protocol.[10]
Caption: A logical decision tree for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Three Component Reaction for the Synthesis of Imidazo[2,1-B]Thiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Ethyl imidazo[2,1-b]thiazole-5-carboxylate under acidic/basic conditions
Welcome to the Technical Support Center for Ethyl Imidazo[2,1-b]thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this important heterocyclic compound under various experimental conditions. As Senior Application Scientists, we have synthesized data from published literature and our expertise in heterocyclic chemistry to provide you with practical, in-depth troubleshooting advice and frequently asked questions.
The imidazo[2,1-b]thiazole scaffold is a cornerstone in medicinal chemistry, valued for its role as an intermediate in synthesizing a wide array of bioactive molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial properties.[1][2][3][4] However, like many ester-containing heterocyclic compounds, its stability can be compromised under certain acidic and basic conditions. This guide will help you understand, predict, and manage these stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and concerns regarding the stability of this compound.
Q1: I am observing the formation of a new, more polar compound during my reaction work-up under basic conditions. What is likely happening?
A1: You are most likely observing the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is the most common degradation pathway for this compound under basic conditions.
Causality and Mechanism: The ester group at the 5-position is susceptible to base-catalyzed hydrolysis. The hydroxide ion (or another base) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate anion and ethanol. Subsequent acidification of the reaction mixture will protonate the carboxylate to form the carboxylic acid. Several synthetic procedures for related imidazo[2,1-b]thiazole derivatives intentionally use bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to achieve this transformation.[5][6]
Troubleshooting Steps:
-
pH Control: Avoid strongly basic conditions (pH > 9) during your experimental work-up if the ester functionality is desired. Use milder bases like sodium bicarbonate or work at lower temperatures to minimize hydrolysis.
-
Reaction Time: Minimize the exposure time to basic conditions.
-
Analytical Confirmation: To confirm hydrolysis, you can analyze your sample using LC-MS. The expected degradation product, imidazo[2,1-b]thiazole-5-carboxylic acid, will have a molecular weight of 168.18 g/mol , a decrease from the parent compound's molecular weight of 196.23 g/mol .[1] You should also observe a significant shift to a shorter retention time on a reverse-phase HPLC column due to the increased polarity of the carboxylic acid.
Q2: My compound seems to be degrading under strongly acidic conditions, but it's not simple ester hydrolysis. What other degradation pathways should I consider?
A2: While the ester group can also be hydrolyzed under acidic conditions (acid-catalyzed hydrolysis), the imidazo[2,1-b]thiazole core itself, though generally robust, may be susceptible to degradation under harsh acidic conditions.
Causality and Mechanism: The fused imidazole and thiazole rings contain several heteroatoms that can be protonated. Under highly acidic conditions (e.g., concentrated HCl or H₂SO₄ at elevated temperatures), protonation of the ring nitrogens can activate the system towards nucleophilic attack by water or other nucleophiles present, potentially leading to ring-opening or other rearrangements. While the imidazo[2,1-b]thiazole core is considered relatively stable, related heterocyclic systems have been known to undergo ring cleavage under certain conditions.[7]
Troubleshooting Steps:
-
Moderate Acidity: If acidic conditions are necessary, use weaker acids or buffered systems where possible. For reactions requiring an acid catalyst, use the minimum effective concentration.
-
Temperature Control: Avoid heating the compound in strongly acidic solutions for extended periods.
-
Inert Atmosphere: To rule out oxidative degradation that can sometimes be exacerbated by acidic conditions, perform your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Forced Degradation Study: To better understand the degradation profile, we recommend performing a forced degradation study. This will help you identify the specific degradation products and the conditions that lead to their formation. Please refer to the detailed protocol for a forced degradation study in the "Experimental Protocols" section below.
Q3: I am developing an analytical method for my compound. How can I ensure it is "stability-indicating"?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. To develop such a method, typically using High-Performance Liquid Chromatography (HPLC), you must perform forced degradation studies.
Key Principles: The goal is to intentionally stress your compound with acidic, basic, oxidative, and thermal conditions to generate potential degradation products.[8][9] Your HPLC method must then be able to resolve the peak for the intact this compound from all the newly formed degradation product peaks.
Workflow for Developing a Stability-Indicating HPLC Method:
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. turkjps.org [turkjps.org]
- 9. journals.najah.edu [journals.najah.edu]
Troubleshooting low yield in imidazo[2,1-b]thiazole-based amide coupling reactions
Technical Support Center: Imidazo[2,1-b]thiazole Chemistry
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules involving the imidazo[2,1-b]thiazole scaffold. The unique electronic and steric properties of this privileged heterocycle can present challenges in common transformations, particularly in amide bond formation.
This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome low yields and other common issues in your amide coupling reactions. Our approach is built on explaining the chemical principles behind each recommendation, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Low Amide Coupling Yield
The most frequently reported issue is a lower-than-expected yield. Before troubleshooting the reaction chemistry, always verify the purity and integrity of your starting materials. Impurities or degradation in either the carboxylic acid or the amine can inhibit the reaction.[1][2]
Primary Question: My amide coupling reaction with an imidazo[2,1-b]thiazole derivative is failing or giving a low yield. Where do I begin?
Answer: A systematic approach is crucial. The problem typically lies in one of three areas: inefficient activation of the carboxylic acid, low nucleophilicity or side reactions of the amine, or suboptimal reaction conditions. Use the following workflow to diagnose the issue.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
Problem Area 1: Inefficient Carboxylic Acid Activation
Q: My LC-MS analysis shows unreacted carboxylic acid, even after adding the coupling reagent. What's wrong?
A: This points directly to a failure in the first step of the reaction: the formation of a highly reactive activated ester intermediate.[3]
-
Causality: Standard carbodiimide reagents like EDC, while cost-effective, may not be potent enough for all substrates, especially if your carboxylic acid is sterically hindered or electronically deactivated.[4][5] Uronium/aminium salts like HATU or phosphonium salts like PyBOP are generally more effective because they generate more reactive activated esters (OAt or OBt esters) at a faster rate.[6][5] The presence of moisture is also highly detrimental, as it can hydrolyze the activated intermediate back to the carboxylic acid.[4][7]
-
Solution:
-
Switch to a High-Efficiency Coupling Reagent: If you are using EDC/HOBt, switch to HATU or HBTU. For particularly challenging couplings, COMU can be even more effective as it exists in the more reactive uronium form and requires only one equivalent of base.[6]
-
Ensure Anhydrous Conditions: Use a dry, high-purity solvent (e.g., anhydrous DMF) and perform the reaction under an inert atmosphere (Nitrogen or Argon).[7]
-
Pre-activation: Always pre-activate the carboxylic acid. Stir the acid, coupling reagent, and base together for 15-30 minutes before adding the amine.[4][8] This ensures the activated ester is fully formed before the nucleophile is introduced.
-
| Coupling Reagent | Class | Key Advantages | Common Issues |
| EDC/HOBt | Carbodiimide | Cost-effective; water-soluble byproducts. | Less reactive; HOBt has safety/shipping restrictions.[5] |
| HATU/HBTU | Uronium/Aminium | Highly efficient, fast reactions, low racemization.[6][5] | More expensive; can react with amine if not pre-activated.[8] |
| PyBOP | Phosphonium | Excellent for hindered couplings; safer than BOP.[5] | Byproduct removal can be difficult. |
| COMU | Uronium | More reactive than HATU; requires only 1 eq. of base.[6] | Higher cost. |
Problem Area 2: Low Reactivity of the Imidazo[2,1-b]thiazole Amine
Q: The activated ester forms successfully, but the reaction stalls with unreacted amine. Why is my imidazo[2,1-b]thiazole amine not reacting?
A: The imidazo[2,1-b]thiazole system is an electron-rich heterocycle. However, the exocyclic amine's nucleophilicity can be reduced by steric hindrance or by the electron-withdrawing character of other substituents on the ring system. Aminopyridine derivatives, for instance, are known to be poor nucleophiles, a challenge that can extend to similar heterocyclic amines.[9]
-
Causality: The lone pair on the amine's nitrogen atom is what attacks the activated carboxylic acid. If this lone pair is less available (due to electronic effects) or if the path of attack is physically blocked (steric hindrance), the reaction rate will decrease dramatically.[4] Furthermore, an inappropriate base can deprotonate other sites on the heterocycle or fail to effectively scavenge the acid byproduct, leading to protonation of the amine and rendering it non-nucleophilic.[4]
-
Solution:
-
Optimize the Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA).[7][5] It is a poor nucleophile itself and is excellent at scavenging protons without causing side reactions. Avoid less hindered bases like triethylamine (TEA) which can sometimes compete as a nucleophile. Use 2-3 equivalents of DIPEA to ensure the reaction medium remains basic.
-
Increase Reaction Temperature: For sluggish reactions, gently heating the mixture to 40-50 °C can provide the necessary activation energy to overcome the reactivity barrier.[5] Monitor the reaction closely by TLC or LC-MS to check for any product degradation at higher temperatures.
-
Consider an Alternative Strategy: For extremely difficult couplings, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can provide a much more reactive electrophile.[3][9] This is a harsher method and may not be suitable for complex molecules with sensitive functional groups, but it is often effective when standard coupling reagents fail.[9]
-
Detailed Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended as a robust starting point for coupling carboxylic acids to imidazo[2,1-b]thiazole-based amines.
Caption: Standard experimental workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equivalent).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents) and stir for 2 minutes.
-
Add HATU (1.05 - 1.2 equivalents) in a single portion.
-
Stir the mixture at room temperature for 15-30 minutes to allow for complete pre-activation of the carboxylic acid.[5][8]
-
Add the imidazo[2,1-b]thiazole amine (1.0 - 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress periodically by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the order of addition so important in these coupling reactions? A1: The recommended order of addition (acid, then base, then coupling reagent, then amine) is designed to maximize the formation of the desired activated ester while minimizing side reactions.[5][8] Adding the amine before the coupling reagent is fully consumed can lead to the amine reacting directly with the coupling reagent (e.g., HATU), forming an inactive guanidinium byproduct and consuming your valuable starting material.[8]
Q2: I see a byproduct with the same mass as my desired product. What could it be? A2: If your carboxylic acid contains a chiral center, you may be observing racemization, leading to the formation of a diastereomer if the amine is also chiral. The acidic proton alpha to the carbonyl group can be abstracted under basic conditions, especially during a long activation step. To minimize this, you can add an additive like HOBt or OxymaPure, which are known to suppress racemization, and run the reaction at a lower temperature (e.g., 0 °C).[6][4]
Q3: My product appears to be insoluble and difficult to purify. Any suggestions? A3: Imidazo[2,1-b]thiazole derivatives can sometimes be poorly soluble, especially after the addition of a large amide substituent. During work-up, if the product precipitates, you may need to use a larger volume of extraction solvent or switch to a solvent with higher polarity like Dichloromethane (DCM). For purification, a solvent system with a small percentage of methanol in DCM is often effective for breaking up streaking on a silica gel column.
Q4: Can I use microwave irradiation to speed up a sluggish reaction? A4: Yes, microwave-assisted synthesis can be a powerful tool for driving difficult reactions to completion. It can significantly reduce reaction times from hours to minutes. However, it is crucial to perform initial small-scale trials to ensure that your starting materials and product are stable at the elevated temperatures achieved in the microwave reactor.
References
Preventing N-bromination during thiazole ring formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in thiazole ring synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common and often overlooked challenge: N-bromination during thiazole ring formation, particularly in the context of the Hantzsch synthesis and related methodologies. Our goal is to equip you with the mechanistic understanding and practical protocols to mitigate this side reaction, thereby improving your yield, purity, and overall success.
I. Understanding the Problem: The Ambident Reactivity of Thioamides
The Hantzsch thiazole synthesis is a robust and widely used method for constructing the thiazole core, involving the condensation of an α-haloketone with a thioamide.[1][2][3] A common and efficient variation of this reaction utilizes N-Bromosuccinimide (NBS) to generate the α-bromoketone in situ from a ketone precursor.[4] However, the use of NBS, a potent electrophilic brominating agent, introduces a potential complication: competitive bromination at the nitrogen atom of the thioamide.
Thioamides are ambident nucleophiles, possessing nucleophilic character at both the sulfur and nitrogen atoms. While the desired reaction pathway involves the nucleophilic attack of the thioamide's sulfur on the α-bromoketone, the nitrogen atom can also react with the electrophilic bromine source (NBS), leading to the formation of an undesired N-bromo thioamide intermediate. This parasitic reaction can significantly reduce the yield of the desired thiazole and introduce challenging impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is N-bromination in the context of thiazole synthesis?
A1: N-bromination is a side reaction where the nitrogen atom of the thioamide starting material is brominated by an electrophilic bromine source, such as N-Bromosuccinimide (NBS). This typically occurs when NBS is used to generate the α-bromoketone in situ in the presence of the thioamide. The resulting N-brominated thioamide is often unreactive or decomposes, leading to a lower yield of the desired thiazole.
Q2: How can I tell if N-bromination is occurring in my reaction?
A2: The most common indicator is a lower-than-expected yield of your thiazole product, accompanied by the formation of complex byproduct mixtures. To confirm, you can use techniques like LC-MS to look for masses corresponding to your brominated starting material or byproducts. In ¹H NMR, the disappearance of the N-H proton signal of the thioamide without the formation of the thiazole product can be an indication.
Q3: What reaction conditions favor N-bromination?
A3: Several factors can promote N-bromination. The use of highly polar solvents can stabilize charged intermediates and may favor N-bromination.[5] Elevated temperatures can also increase the rate of this side reaction.[5] Additionally, the simultaneous presence of the thioamide, ketone, and NBS in a one-pot reaction from the start is a major contributing factor.
Q4: Are certain thioamides more susceptible to N-bromination?
A4: Yes, the structure of the thioamide plays a role. Primary thioamides (R-CSNH₂) are generally more susceptible than secondary thioamides (R-CSNHR'). Electron-rich N-aryl or N-alkyl groups can increase the nucleophilicity of the nitrogen atom, making it more prone to attack by the electrophilic bromine.
III. Troubleshooting Guide: Strategies to Mitigate N-Bromination
This section provides detailed troubleshooting strategies and preventative measures to minimize or eliminate N-bromination during your thiazole synthesis.
Strategy 1: Temporal Separation of Reagents
The most straightforward approach to preventing N-bromination is to avoid the simultaneous presence of the thioamide and the brominating agent before the α-bromoketone is formed.
Core Principle: This strategy relies on the pre-formation of the α-bromoketone before the introduction of the nucleophilic thioamide.
Experimental Protocol:
-
α-Bromination of the Ketone: In a round-bottom flask, dissolve your ketone starting material (1.0 equiv) in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Add N-Bromosuccinimide (1.05 equiv) to the solution. If the reaction is sluggish, a catalytic amount of a radical initiator like AIBN or an acid catalyst can be added.[6]
-
Stir the reaction at room temperature and monitor the consumption of the starting ketone by TLC or GC-MS.
-
Work-up (Optional but Recommended): Once the ketone is fully converted to the α-bromoketone, perform an aqueous work-up to remove the succinimide byproduct. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Hantzsch Condensation: Dissolve the crude α-bromoketone in a suitable solvent (e.g., ethanol or isopropanol) and add the thioamide (1.0 equiv).
-
Heat the reaction mixture to reflux and monitor the formation of the thiazole product.
-
Upon completion, cool the reaction and isolate the product by precipitation or extraction.
Logical Workflow for Reagent Addition:
Caption: Sequential reaction workflow to prevent N-bromination.
Strategy 2: Employing Alternative Brominating Agents
If a one-pot procedure is desired for operational simplicity, switching to a milder or more selective brominating agent can be highly effective.
Core Principle: Utilizing a brominating agent that preferentially reacts with the enol/enolate of the ketone over the thioamide nitrogen can circumvent the N-bromination side reaction.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as an excellent alternative to NBS. It is a stable, crystalline solid that often provides higher selectivity for the α-bromination of ketones.[7][8][9]
Comparative Data: NBS vs. DBDMH for α-Bromination
| Feature | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Reactivity | Highly reactive, can act as both a radical and electrophilic brominating agent.[10] | Generally a milder electrophilic brominating agent.[7] |
| Selectivity | Can be less selective, leading to side reactions like N-bromination. | Often shows higher selectivity for α-bromination of ketones.[8] |
| Byproducts | Succinimide (water-soluble). | 5,5-dimethylhydantoin (water-soluble). |
| Handling | Stable solid, easy to handle.[10] | Stable solid, easy to handle.[11] |
Experimental Protocol (One-Pot with DBDMH):
-
In a round-bottom flask, dissolve the ketone (1.0 equiv) and the thioamide (1.0 equiv) in a suitable solvent (e.g., acetonitrile or THF).
-
Add DBDMH (0.55 equiv, as it contains two bromine atoms) to the mixture in portions.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor for product formation.
-
Upon completion, cool the reaction, perform an aqueous work-up, and isolate the thiazole product.
Strategy 3: N-Protection of the Thioamide
For particularly sensitive thioamides or when maximizing yield is critical, protecting the thioamide nitrogen before the bromination step is a highly effective, albeit longer, route.
Core Principle: By converting the N-H group of the thioamide into a protecting group, the nucleophilicity of the nitrogen is significantly reduced, thus preventing its reaction with NBS. The tert-butoxycarbonyl (Boc) group is a suitable choice as it is stable to the reaction conditions and can be readily removed later if necessary.[12]
Experimental Workflow for N-Boc Protection Strategy:
Caption: Workflow involving N-protection of the thioamide.
Experimental Protocol (N-Boc Protection):
-
N-Boc Protection:
-
Dissolve the thioamide (1.0 equiv) in a suitable solvent like THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature until the starting thioamide is consumed (monitor by TLC).
-
Work up the reaction and purify the N-Boc-protected thioamide by column chromatography.[12]
-
-
Hantzsch Synthesis:
-
Perform the Hantzsch synthesis as described previously, using the N-Boc-protected thioamide and the α-bromoketone.
-
-
Deprotection (if required):
-
The Boc group can be removed by treating the N-Boc-thiazole with an acid such as trifluoroacetic acid (TFA) in dichloromethane.
-
IV. Identification of N-Brominated Byproducts
Should N-bromination occur, identifying the byproduct is key to confirming the side reaction.
-
Mass Spectrometry (MS): Look for a molecular ion peak that is 78/80 m/z units (corresponding to the two isotopes of bromine) higher than your thioamide starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling sign is the disappearance of the N-H proton signal of the thioamide.
-
¹³C NMR: You may observe slight shifts in the carbon signals adjacent to the nitrogen atom upon bromination.
-
By understanding the underlying mechanism of N-bromination and implementing these preventative strategies, researchers can significantly improve the outcome of their thiazole syntheses, leading to higher yields, cleaner reaction profiles, and easier purification.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 3. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8): Discussion series on bromination/iodination reactions 8 – Chemia [chemia.manac-inc.co.jp]
- 9. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. DBDMH - Wikipedia [en.wikipedia.org]
- 12. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of Ethyl Imidazo[2,1-b]thiazole-5-carboxylate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals focused on the synthesis of Ethyl imidazo[2,1-b]thiazole-5-carboxylate. This valuable heterocyclic building block is a key intermediate in the development of various bioactive molecules and pharmaceutical agents.[1][2] Scaling its synthesis from the benchtop to larger batches presents unique challenges that require careful consideration of reaction parameters, purification strategies, and safety.
This document provides a structured, in-depth technical guide in a question-and-answer format to address specific issues encountered during experimental work. Our approach is grounded in established chemical principles and field-proven insights to ensure you can troubleshoot problems effectively and optimize your scale-up process.
Section 1: Synthesis Overview and Core Principles
The most robust and widely adopted method for constructing the imidazo[2,1-b]thiazole core is a variation of the Hantzsch thiazole synthesis.[3][4] This typically involves the condensation reaction between a 2-aminothiazole and an α-halocarbonyl compound. For the target molecule, the reaction proceeds via the cyclization of 2-aminothiazole with an ethyl 2-halo-3-oxobutanoate derivative.[2][5]
The general workflow for this synthesis is outlined below. Understanding this sequence is critical for identifying potential bottlenecks in your process.
References
- 1. This compound [myskinrecipes.com]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl Imidazo[2,1-b]thiazole-5-carboxylates
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the imidazo[2,1-b]thiazole scaffold stands out as a privileged heterocyclic system, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and antitubercular properties. The precise structural elucidation of novel derivatives within this class is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution.
The Subject of Our Analysis: Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
The structure of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate, a key intermediate in the synthesis of novel bioactive molecules, is presented below. The numbering of the heterocyclic core is crucial for the assignment of NMR signals.
Figure 1. Structure and atom numbering of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate.
¹H and ¹³C NMR Spectral Data
The experimental ¹H and ¹³C NMR spectral data for ethyl 6-methylimidazo-[2,1-b]-thiazole-5-carboxylate, recorded in DMSO-d6, are summarized in the tables below. This data is extracted from the supporting information of the work by Samala, S. et al. (2022).
Table 1: ¹H NMR Spectral Data of Ethyl 6-methylimidazo-[2,1-b]-thiazole-5-carboxylate (in DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.81 | d | 1H | 4.4 | H-2 |
| 7.38 | d | 1H | 4.4 | H-3 |
| 4.25 | q | 2H | 7.1 | -OCH₂CH₃ |
| 2.59 | s | 3H | - | 6-CH₃ |
| 1.29 | t | 3H | 7.1 | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectral Data of Ethyl 6-methylimidazo-[2,1-b]-thiazole-5-carboxylate (in DMSO-d6)
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C=O (ester) |
| 147.1 | C-7a |
| 142.8 | C-5 |
| 125.1 | C-6 |
| 116.9 | C-2 |
| 110.2 | C-3 |
| 60.1 | -OCH₂CH₃ |
| 16.8 | 6-CH₃ |
| 14.3 | -OCH₂CH₃ |
Spectral Analysis and Interpretation
A detailed analysis of the ¹H and ¹³C NMR spectra provides a wealth of information for the structural confirmation of ethyl 6-methylimidazo-[2,1-b]-thiazole-5-carboxylate.
¹H NMR Spectrum Analysis
The proton NMR spectrum is characterized by distinct signals in both the aromatic and aliphatic regions, each providing specific structural insights.
-
Aromatic Region (δ 7.0-8.0 ppm): Two doublets are observed at 7.81 and 7.38 ppm. These correspond to the protons on the thiazole and imidazole rings of the fused heterocyclic system, respectively. The coupling constant of 4.4 Hz is characteristic of ortho-coupling between H-2 and H-3 in the imidazo[2,1-b]thiazole core. The downfield shift of H-2 compared to H-3 is expected due to the deshielding effect of the adjacent sulfur atom and the bridgehead nitrogen.
-
Ethyl Ester Group: The quartet at 4.25 ppm and the triplet at 1.29 ppm are characteristic signals of an ethyl group. The quartet, integrating to 2H, is assigned to the methylene protons (-OCH₂CH₃) which are split by the adjacent methyl protons. The triplet, integrating to 3H, corresponds to the methyl protons (-OCH₂CH₃) split by the adjacent methylene protons. The coupling constant for both signals is 7.1 Hz.
-
Methyl Group on the Ring: The singlet at 2.59 ppm, integrating to 3H, is assigned to the methyl group at the C-6 position of the imidazo[2,1-b]thiazole ring. The absence of coupling confirms its attachment to a quaternary carbon.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
-
Carbonyl Carbon: The signal at 162.5 ppm is characteristic of an ester carbonyl carbon, which is significantly downfield due to the deshielding effect of the two oxygen atoms.
-
Aromatic and Heterocyclic Carbons: The signals between 110 and 148 ppm correspond to the carbons of the imidazo[2,1-b]thiazole ring system. The quaternary carbons C-5, C-6, and C-7a are observed in this region. The protonated carbons, C-2 and C-3, appear at 116.9 and 110.2 ppm, respectively.
-
Aliphatic Carbons: The signal at 60.1 ppm is assigned to the methylene carbon of the ethyl ester group (-OCH₂CH₃). The upfield signals at 16.8 and 14.3 ppm correspond to the methyl carbon of the 6-methyl group and the methyl carbon of the ethyl ester, respectively.
Comparative Analysis with Other Imidazo[2,1-b]thiazole Derivatives
To understand the influence of substituents on the NMR spectra of the imidazo[2,1-b]thiazole core, we can compare the data of ethyl 6-methylimidazo-[2,1-b]-thiazole-5-carboxylate with other reported derivatives.
For instance, in various 6-substituted imidazo[2,1-b]thiazole derivatives, the chemical shifts of the H-2 and H-5 protons are frequently reported. In a series of N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides, the H-2 proton appears as a singlet around 7.09 ppm, while the H-5 proton is observed as a singlet around 8.26 ppm[1]. The presence of a bulky substituent at the 6-position influences the electronic environment of the H-5 proton, causing a downfield shift.
The position of the ester group also significantly impacts the chemical shifts of the ring protons. A direct comparison with the parent ethyl imidazo[2,1-b]thiazole-5-carboxylate would be ideal to precisely quantify the effect of the 6-methyl group. However, based on general principles, the electron-donating nature of the methyl group at C-6 is expected to slightly shield the nearby protons and carbons.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized, self-validating protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Choosing a Deuterated Solvent: Select a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d6) are common choices for organic molecules. The choice of solvent can influence the chemical shifts of labile protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure that there are no solid particles in the solution, as this can degrade the spectral quality.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. It can be added directly to the solvent or used as an external reference.
NMR Spectrometer Setup and Data Acquisition
Figure 2. A generalized workflow for NMR data acquisition and processing.
-
Instrument Tuning and Locking: Insert the NMR tube into the spectrometer. The instrument's frequency is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift.
-
Shimming: The magnetic field homogeneity is optimized by a process called "shimming," which involves adjusting a series of shim coils to obtain sharp, symmetrical NMR signals.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is commonly performed to simplify the spectrum and improve the signal-to-noise ratio.
-
Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans and a longer experimental time are generally required compared to ¹H NMR.
-
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure that all peaks are in the absorptive mode and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the signal of the internal standard (e.g., TMS at 0 ppm).
-
Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. The exact chemical shift of each peak is determined.
Conclusion
The detailed ¹H and ¹³C NMR spectral analysis of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate serves as a valuable case study for the structural characterization of this important class of heterocyclic compounds. The distinct chemical shifts and coupling patterns observed in the spectra allow for the unambiguous assignment of all proton and carbon signals, providing a clear fingerprint of the molecule. By comparing this data with that of other derivatives, researchers can gain insights into the electronic effects of various substituents on the imidazo[2,1-b]thiazole core. The provided experimental protocol offers a reliable workflow for obtaining high-quality NMR data, which is the foundation of accurate structural elucidation in modern chemical research and drug development.
References
Mass spectrometry analysis of Ethyl imidazo[2,1-b]thiazole-5-carboxylate
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Ethyl imidazo[2,1-b]thiazole-5-carboxylate
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and drug development, the structural elucidation and sensitive quantification of novel heterocyclic compounds are paramount. This compound, a key scaffold in the synthesis of bioactive molecules with potential anti-inflammatory and antimicrobial properties, presents a unique analytical challenge.[1] This guide provides a comprehensive examination of its analysis by mass spectrometry, compares this cornerstone technique with viable alternatives, and presents a field-proven experimental protocol for its characterization.
With a molecular formula of C₈H₈N₂O₂S and a molecular weight of 196.23 g/mol , this molecule's fused heterocyclic ring system and ester functionality dictate the optimal analytical strategies for its identification and quantification.[1][2][3][4]
Part 1: Core Analysis by Mass Spectrometry
Mass spectrometry (MS) stands as the gold standard for the sensitive and specific analysis of pharmaceutical intermediates like this compound. Its ability to provide molecular weight information and structural details through fragmentation makes it indispensable. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties.
Ionization Techniques: A Comparative Overview
-
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation.[5] This creates a unique "fingerprint" mass spectrum that is highly valuable for structural confirmation and library matching. For this compound, EI is most effectively coupled with Gas Chromatography (GC-MS), assuming sufficient volatility and thermal stability of the compound.[6][7]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, less volatile, and thermally labile molecules, making it perfectly suited for coupling with Liquid Chromatography (LC-MS).[8][9] It typically generates protonated molecules [M+H]+ with minimal fragmentation, preserving the molecular weight information. By inducing fragmentation within the mass spectrometer (tandem mass spectrometry or MS/MS), structural information can be obtained in a controlled manner. For this target molecule, positive-ion ESI is the preferred mode due to the presence of basic nitrogen atoms in the imidazo[2,1-b]thiazole core, which are readily protonated.
Anticipated Fragmentation Pattern
The fragmentation of this compound in the mass spectrometer provides a roadmap to its structure. Under electron ionization, a series of characteristic cleavages can be predicted:
-
Molecular Ion (M•+): The initial ionization event produces the molecular ion at m/z 196.
-
Loss of Ethoxy Radical: A primary fragmentation pathway for ethyl esters is the cleavage of the C-O bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃) to form a stable acylium ion.
-
Loss of Ethylene: A competing fragmentation involves the loss of an ethylene molecule (C₂H₄) through a rearrangement process, often referred to as a McLafferty-type rearrangement, although the rigid ring structure may favor other hydrogen transfer mechanisms.[10]
-
Decarbonylation: The resulting fragment ions can undergo further loss of carbon monoxide (CO).
-
Ring Cleavage: At higher energies, the stable imidazo[2,1-b]thiazole ring system will fragment, yielding ions characteristic of the heterocyclic core.
The diagram below illustrates the primary predicted fragmentation pathway for this compound.
Caption: Predicted EI fragmentation of this compound.
Part 2: Comparison with Alternative Analytical Methodologies
While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for unambiguous characterization. The choice of technique depends on the analytical goal, whether it is structural confirmation, purity assessment, or quantification.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Mass Spectrometry (LC-MS, GC-MS) | Measures mass-to-charge ratio of ionized molecules. | Unmatched sensitivity and specificity. Provides molecular weight and structural data. Ideal for quantification in complex matrices. | Destructive technique. Isomeric differentiation can be challenging without chromatography. |
| NMR Spectroscopy (¹H, ¹³C) | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides definitive structural information, including atom connectivity and stereochemistry. Non-destructive.[11][12] | Relatively low sensitivity compared to MS. Requires higher sample purity and quantity. Not ideal for trace quantification. |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance. | Excellent for purity assessment and quantification of the primary analyte. Robust and widely available.[8][13] | Provides no structural information beyond UV spectrum. Co-eluting impurities with similar UV spectra can interfere. |
| Gas Chromatography (GC-FID/MS) | Separates volatile compounds in the gas phase, with detection by Flame Ionization (FID) or MS.[7] | High chromatographic resolution. FID provides universal response for organic compounds.[6] | Requires the analyte to be volatile and thermally stable, which may necessitate derivatization. |
| Supercritical Fluid Chromatography (SFC-MS) | Uses a supercritical fluid as the mobile phase for separation. | A "green" alternative to normal-phase LC, suitable for polar compounds.[13] Offers fast separations. | Less common instrumentation compared to HPLC. Method development can be more complex. |
Part 3: Validated Experimental Protocol: LC-MS/MS Analysis
This section details a robust protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[8][9][14]
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of the target compound.
Step-by-Step Methodology
1. Materials and Reagents
-
This compound reference standard
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (≥99%)
2. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Causality: Using the mobile phase as the diluent prevents peak distortion and ensures compatibility with the LC system.
-
3. Liquid Chromatography (LC) Conditions
-
System: UPLC/HPLC system coupled to a mass spectrometer.
-
Column: Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size, or equivalent.[8]
-
Causality: A C18 stationary phase provides excellent retention for moderately polar heterocyclic compounds. The sub-2 µm particle size allows for high-resolution, fast separations.
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Causality: Formic acid is added to acidify the mobile phase, which promotes the protonation of the analyte for enhanced positive-ion ESI response and improves chromatographic peak shape.
-
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
4. Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Mode: Selected Reaction Monitoring (SRM)
-
Causality: SRM provides superior sensitivity and selectivity for quantification by monitoring a specific precursor-to-product ion transition, minimizing background noise.
-
-
SRM Transitions (Hypothetical):
-
Precursor Ion: m/z 197 [M+H]+
-
Product Ions (for confirmation and quantification): m/z 151 (loss of C₂H₅OH), m/z 123 (subsequent loss of CO). Note: These transitions must be optimized experimentally by infusing the standard.
-
-
Key Parameters (Instrument Dependent):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
5. System Validation and Data Analysis
-
Calibration: Inject the prepared working solutions to generate a calibration curve. A linear regression with a correlation coefficient (r²) > 0.99 is required.
-
Quality Control: Analyze QC samples at low, medium, and high concentrations alongside unknown samples to ensure accuracy and precision.
-
Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak areas against the calibration curve.
This comprehensive guide provides the foundational knowledge and practical framework for the robust analysis of this compound. By understanding the principles of mass spectrometry and leveraging validated protocols, researchers can ensure the generation of accurate and reliable data critical to advancing drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|CAS 349480-83-7|TCIJT|製品詳細 [tci-chemical-trading.com]
- 3. chembk.com [chembk.com]
- 4. This compound, CasNo.349480-83-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Imidazo[2,1-b]thiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for the broad spectrum of biological activities exhibited by its derivatives. This guide provides an in-depth, objective comparison of the biological activities of various imidazo[2,1-b]thiazole isomers, supported by experimental data, to aid researchers and drug development professionals in the rational design of novel therapeutic agents. We will delve into the nuances of how isomeric variations—both in the core scaffold and in substituent positions—profoundly influence anticancer, antimicrobial, and anti-inflammatory properties.
The Imidazo[2,1-b]thiazole Core: A Foundation for Diverse Pharmacology
The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole bicyclic system. This compact, rigid structure provides a unique three-dimensional arrangement of heteroatoms and aromatic regions, making it an excellent pharmacophore for interacting with a variety of biological targets. The inherent chemical stability and synthetic accessibility of this scaffold have further fueled its exploration in drug discovery.[1][2] Isomerism within this class of compounds can arise from the fusion pattern of the imidazole and thiazole rings (e.g., imidazo[2,1-b]thiazole vs. imidazo[5,1-b]thiazole) or the positional arrangement of substituents on the bicyclic core. These subtle structural changes can lead to significant differences in biological activity, highlighting the importance of a detailed comparative analysis.
Comparative Analysis of Biological Activities
Anticancer Activity: A Tale of Two Scaffolds and Substituent Placement
The anticancer potential of imidazo[2,1-b]thiazole derivatives has been extensively investigated, with many compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[3][4][5] A key determinant of this activity lies in the isomeric form of the core scaffold and the strategic placement of substituents.
A comparative analysis of imidazo[5,1-b]thiazole analogs against their imidazo[2,1-b]thiazole counterparts has revealed critical structure-activity relationships (SAR).[6] While both scaffolds serve as effective foundations for anticancer agents, the orientation of the fused rings influences the spatial presentation of substituents, which in turn affects their interaction with biological targets. For instance, studies have shown that the positioning of aryl groups on the imidazo[2,1-b]thiazole ring system is crucial for their antiproliferative effects.[7]
The nature and position of substituents on the imidazo[2,1-b]thiazole ring system play a pivotal role in their anticancer potency. For example, a series of imidazo[2,1-b]thiazole-benzimidazole conjugates were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. Among them, one conjugate displayed significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of 1.08 µM, arresting the cell cycle at the G2/M phase.[4] Further studies on imidazo[2,1-b]thiazole-based aryl hydrazones identified two compounds with promising cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values of 1.65 and 1.12 μM, respectively.[5] These compounds were found to induce apoptosis in the cancer cells.[5]
The table below summarizes the anticancer activity of representative imidazo[2,1-b]thiazole derivatives, highlighting the influence of substituent patterns.
| Compound ID | Scaffold | Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Imidazo[2,1-b]thiazole-benzimidazole conjugate | - | A549 (Lung) | 1.08 | [4] |
| Compound B | Imidazo[2,1-b]thiazole-aryl hydrazone | - | MDA-MB-231 (Breast) | 1.65 | [5] |
| Compound C | Imidazo[2,1-b]thiazole-aryl hydrazone | - | MDA-MB-231 (Breast) | 1.12 | [5] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The causality behind choosing the MTT assay lies in its reliability and widespread use for assessing cell viability, which is a primary indicator of cytotoxic effects. It provides a quantitative measure of a compound's ability to inhibit cell proliferation.
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.
Antimicrobial Activity: The Impact of Isomeric Structure on Bacterial and Fungal Susceptibility
Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[2][8][9][10][11][12] The isomeric form of the heterocyclic core and the nature of the substituents are critical determinants of the antimicrobial spectrum and potency.
While direct side-by-side comparisons of the antimicrobial activity of core isomers like imidazo[2,1-b]thiazole and imidazo[5,1-b]thiazole are not extensively documented in single studies, the available literature allows for an analysis of how substituent positioning on the imidazo[2,1-b]thiazole scaffold affects activity. For instance, a study on novel imidazo[2,1-b][3][7][13]thiadiazole derivatives revealed that certain phenyl substituted compounds exhibited remarkable antimicrobial activities, with some being ten times more potent than the positive controls, chloramphenicol and fluconazole.[14] The most promising compound showed an excellent MIC value of 0.03 μg/ml against both S. aureus and B. subtilis.[14] Another study on imidazole-fused imidazo[2,1-b][3][7][13]thiadiazole analogues found that all target compounds showed strong antifungal activity with high selectivity for Candida albicans.[12]
The following table summarizes the minimum inhibitory concentration (MIC) values of representative imidazo[2,1-b]thiazole derivatives against various microbial strains.
| Compound ID | Scaffold | Key Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| Compound D | Imidazo[2,1-b][3][7][13]thiadiazole | Phenyl substituted | S. aureus | 0.03 | [14] |
| Compound E | Imidazo[2,1-b][3][7][13]thiadiazole | Phenyl substituted | B. subtilis | 0.03 | [14] |
| Compound F | Imidazole-fused imidazo[2,1-b][3][7][13]thiadiazole | - | C. albicans | - | [12] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent because it provides a quantitative result and is amenable to high-throughput screening.
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism being tested (typically 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Influence of Isomerism on COX Inhibition and In Vivo Efficacy
Several imidazo[2,1-b]thiazole derivatives have been reported to possess significant anti-inflammatory properties.[15][16][17] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The isomeric structure of these compounds can influence their selectivity and potency towards COX-1 and COX-2.
A study on 2,6-diaryl-imidazo[2,1-b][3][7][13]thiadiazole derivatives demonstrated that certain compounds exhibited better anti-inflammatory activity than the standard drug, diclofenac, in a carrageenan-induced rat paw edema model.[13] Molecular docking studies suggested that the substitution pattern on the aryl rings influences the interaction with the active sites of COX-1 and COX-2.[13] Another study on imidazo[2,1-b][3][7][13]thiadiazole derivatives also reported anti-inflammatory activity in the carrageenan-induced rat paw edema assay, with all tested compounds demonstrating activity similar to or higher than ibuprofen.[15]
The following table presents in vivo anti-inflammatory data for representative imidazo[2,1-b]thiazole derivatives.
| Compound ID | Scaffold | Key Substituents | Animal Model | % Inhibition of Edema | Reference |
| Compound G | 2,6-diaryl-imidazo[2,1-b][3][7][13]thiadiazole | - | Carrageenan-induced rat paw edema | > Diclofenac | [13] |
| Compound H | Imidazo[2,1-b][3][7][13]thiadiazole derivative | - | Carrageenan-induced rat paw edema | ≥ Ibuprofen | [15] |
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
The carrageenan-induced paw edema model is a widely accepted and reliable method for evaluating the acute anti-inflammatory activity of novel compounds. The localized inflammation induced by carrageenan allows for a straightforward and quantifiable assessment of a drug's efficacy.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Step-by-Step Methodology:
-
Animal Grouping and Dosing: Acclimatize rats for at least one week. Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the imidazo[2,1-b]thiazole derivatives. Administer the compounds orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the volume of the injected paw immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Conclusion: The Path Forward in Imidazo[2,1-b]thiazole Research
This guide has underscored the profound impact of isomerism on the biological activity of imidazo[2,1-b]thiazole derivatives. The arrangement of the fused heterocyclic rings and the positional placement of substituents are critical determinants of their anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental data and protocols serve as a valuable resource for researchers in the field, enabling a more informed and rational approach to the design and development of novel imidazo[2,1-b]thiazole-based therapeutics. Future research should focus on systematic comparative studies of isomers to further elucidate the intricate structure-activity relationships and unlock the full therapeutic potential of this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 11. Review of imidazo[2,1-b][1,3,4]thiadiazole derivatives as antimicrobials. [wisdomlib.org]
- 12. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, SAR and Molecular Modeling Studies of Novel Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Highly Potent Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
A Comparative Guide to the In Vitro Efficacy of Novel Imidazo[2,1-b]thiazole Derivatives in Oncology Research
The imidazo[2,1-b]thiazole scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its rigid bicyclic framework and rich electronic properties make it a versatile template for designing novel therapeutic agents.[1][2][3] Over the last decade, derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, with a significant focus on oncology.[1][3] This guide provides an in-depth comparison of the in vitro performance of several recently developed imidazo[2,1-b]thiazole derivatives against various cancer cell lines. We will dissect their cytotoxic efficacy, compare their mechanisms of action, and provide the detailed experimental protocols necessary for their evaluation, offering a critical resource for researchers in drug discovery and development.
Comparative Analysis of Antiproliferative Activity
The primary measure of an anticancer agent's potential is its ability to inhibit the proliferation of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Below, we compare the performance of several distinct classes of imidazo[2,1-b]thiazole derivatives against a panel of human cancer cell lines.
The data reveals that strategic modifications to the core imidazo[2,1-b]thiazole structure yield compounds with potent, and in some cases selective, anticancer activity. For instance, the imidazo[2,1-b]thiazole-benzimidazole conjugate 6d shows significant potency against the A549 lung cancer cell line with an IC50 of 1.08 µM.[4] Similarly, the chalcone conjugate 11x demonstrates broad-spectrum activity, with IC50 values ranging from 0.64 to 1.44 µM across five different cell lines.[5] Notably, compounds 26 and 27 exhibited superior potency against the A375P melanoma cell line compared to the standard kinase inhibitor, Sorafenib.[6]
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Derivative Class | A549 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HeLa (Cervical) | A375P (Melanoma) | Reference Drug (IC50, µM) |
| 6d | Benzimidazole Conjugate | 1.08 | >50 | - | 2.13 | - | - |
| 9i | Aryl Hydrazone | - | - | 1.65 | - | - | - |
| 9m | Aryl Hydrazone | - | - | 1.12 | - | - | - |
| 11x | Chalcone Conjugate | 0.81 | 0.64 | - | 1.44 | - | - |
| 26 | Phenylacetamide | - | - | - | - | <1 | Sorafenib (>10) |
| 27 | Phenylacetamide | - | - | - | - | <1 | Sorafenib (>10) |
Data synthesized from multiple sources for comparative purposes.[4][5][6][7] Dashes (-) indicate data not available.
Elucidating the Mechanisms of Action
Understanding how a compound exerts its cytotoxic effect is critical for its development as a therapeutic. Imidazo[2,1-b]thiazole derivatives have been shown to operate through several distinct and potent mechanisms, primarily targeting cytoskeletal dynamics and critical cell signaling pathways.[1]
A primary mechanism for several potent imidazo[2,1-b]thiazole derivatives is the disruption of microtubule dynamics.[1][8] Microtubules, polymers of α- and β-tubulin, are essential for maintaining cell structure, transport, and forming the mitotic spindle during cell division. Compounds that interfere with their polymerization or depolymerization can halt the cell cycle and induce apoptosis.
Several studies confirm that specific imidazo[2,1-b]thiazole conjugates, such as 6d and 11x , act as microtubule-destabilizing agents.[4][5] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][9] The functional consequence is a significant arrest of cells in the G2/M phase of the cell cycle, as the mitotic spindle cannot form correctly.[4][5][10] This disruption ultimately triggers the intrinsic apoptotic pathway.
Caption: Mechanism of tubulin polymerization inhibition.
Protein kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer. The imidazo[2,1-b]thiazole scaffold has proven to be an effective template for designing potent kinase inhibitors.[1][11]
-
RAF Kinase: The RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that controls cell growth and proliferation. Mutations in BRAF are common in melanoma.[12] Novel imidazo[2,1-b]thiazole derivatives have been developed as potent pan-RAF inhibitors, effectively blocking the hyperactivated MAPK pathway in cancer cells with BRAF mutations.[12][13] For example, compound 38a , a derivative with a cyclic sulfamide moiety, was shown to inhibit the phosphorylation of MEK and ERK, downstream targets of RAF, leading to potent anti-melanoma activity.[12]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a key role in cell proliferation, survival, and migration.[14] Certain imidazo[2,1-b]thiazole derivatives have been identified as effective FAK inhibitors, with compounds 1a and 1b showing promising antitumor activity associated with the inhibition of FAK phosphorylation.[14][15]
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. The causality behind this choice is that viable cells possess active mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549, MCF-7) to ~80% confluency in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test imidazo[2,1-b]thiazole derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture media to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Include controls: media alone (blank), cells with media + DMSO (vehicle control), and cells with a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Carefully remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the media from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well.
-
Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Caption: Standard workflow for the in vitro MTT cytotoxicity assay.
References
- 1. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure Elucidation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for Ethyl Imidazo[2,1-b]thiazole-5-carboxylate
In the landscape of modern drug discovery and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar upon which all subsequent research is built. For novel heterocyclic compounds such as Ethyl imidazo[2,1-b]thiazole-5-carboxylate, a scaffold of significant interest due to its diverse pharmacological potential, an accurate structural assignment is paramount.[1][2][3] This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive "gold standard" for structure determination, with a suite of powerful spectroscopic and spectrometric techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Through a detailed analysis of the experimental data obtainable for the imidazo[2,1-b]thiazole framework, we will explore the unique strengths and complementary nature of these methodologies, offering researchers a comprehensive framework for structural validation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled, atom-by-atom view of a molecule's architecture in the solid state. By measuring the diffraction pattern of X-rays passing through a high-quality crystal, we can generate a three-dimensional electron density map, which in turn reveals precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique offers an unambiguous determination of molecular connectivity, conformation, and stereochemistry.
While a crystal structure for the exact title compound is not publicly available, the structure of a closely related analog, ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, provides an excellent case study.[4] The crystallographic data for this analog would definitively confirm the fused imidazo[2,1-b]thiazole ring system, the position and orientation of the ethyl carboxylate group, and the conformation of the phenyl substituent.
Experimental Workflow: X-ray Crystallography
The process of determining a crystal structure is a meticulous one, involving several key stages, each demanding precision and expertise.
Step-by-Step Protocol:
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent or mixture of solvents. Techniques such as slow evaporation, vapor diffusion, or cooling are employed to encourage the formation of single, well-ordered crystals. This is often the most challenging and time-consuming step.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations. The crystal is then rotated in a high-intensity X-ray beam, and the diffraction patterns are recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (e.g., direct methods). This initial model is then refined against the experimental data to yield a final, highly accurate structure.[4]
Complementary Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the definitive solid-state structure, a combination of other analytical methods is crucial for characterizing a compound in solution and for routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a suite of NMR experiments would be employed.
-
¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For the imidazo[2,1-b]thiazole core, characteristic signals for the protons on the imidazole and thiazole rings would be observed.[1][5][6] The ethyl group of the ester would show a characteristic triplet and quartet pattern.
-
¹³C NMR: This technique provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. The carbonyl carbon of the ester and the carbons of the heterocyclic rings would have distinct chemical shifts.[7]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the molecular framework.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.[8][9]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental composition of this compound.
-
Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern can provide valuable clues about the connectivity of the molecule. For instance, the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group would be expected fragmentation pathways.[8][10]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, key characteristic absorption bands would include:
-
C=O stretch: A strong absorption band characteristic of the ester carbonyl group.[1][5]
-
C-O stretch: Absorption bands associated with the ester C-O bonds.
-
C=N and C=C stretches: Absorptions corresponding to the bonds within the imidazo[2,1-b]thiazole ring system.[11]
-
C-H stretches: Absorptions for the aromatic and aliphatic C-H bonds.
Comparative Analysis of Structural Elucidation Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Unambiguous and definitive structural determination.[4] | Requires a high-quality single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ from the solution-state conformation. |
| NMR Spectroscopy | Atomic connectivity, chemical environments of nuclei, stereochemical relationships, solution-state conformation. | Provides detailed structural information in solution. Non-destructive. A wide range of experiments are available for complex structures.[1][6] | Does not provide absolute stereochemistry. Interpretation can be complex for large or highly symmetric molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural fragments. | High sensitivity, requires very small sample amounts. Provides molecular formula confirmation.[8][9] | Does not provide information on stereochemistry or detailed connectivity on its own. Fragmentation patterns can be complex to interpret. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. Good for identifying key functional groups.[1][11] | Provides limited information on the overall molecular skeleton and no stereochemical information. |
Conclusion
The unambiguous structural confirmation of novel compounds like this compound is a critical undertaking in chemical research. While single-crystal X-ray crystallography stands as the ultimate arbiter of molecular structure in the solid state, a comprehensive characterization relies on the synergistic application of spectroscopic and spectrometric techniques. NMR spectroscopy provides unparalleled insight into the solution-state structure and connectivity, mass spectrometry confirms the molecular formula and offers fragmentation clues, and IR spectroscopy quickly identifies key functional groups. By integrating the data from this suite of analytical methods, researchers can establish the structure of new chemical entities with the highest degree of confidence, paving the way for further investigation into their chemical and biological properties.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.sapub.org [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Cytotoxicity: Imidazo[2,1-b]thiazole vs. Benzo[d]imidazo[2,1-b]thiazole Derivatives
An In-Depth Guide for Researchers in Drug Discovery
In the landscape of anticancer drug development, heterocyclic compounds are a cornerstone of innovation. Among these, fused nitrogen and sulfur-containing scaffolds have garnered significant attention for their potent and diverse biological activities. This guide provides a detailed comparative analysis of the cytotoxicity of two closely related, yet distinct, heterocyclic systems: imidazo[2,1-b]thiazole and its benzofused analogue, benzo[d]imidazo[2,1-b]thiazole. By examining their performance against various cancer cell lines and delving into their structure-activity relationships, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts.
The imidazo[2,1-b]thiazole core, a bicyclic system with a bridgehead nitrogen atom, has been extensively explored as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The addition of a benzene ring to this core structure, forming the tricyclic benzo[d]imidazo[2,1-b]thiazole system, enhances the molecule's planarity and lipophilicity, which can significantly modulate its biological activity and pharmacokinetic profile. This guide will dissect the cytotoxic profiles of derivatives from both classes, providing a nuanced understanding of their potential as anticancer agents.
Visualizing the Core Scaffolds
To appreciate the structural nuances that drive the cytotoxic differences between these two classes of compounds, it is essential to visualize their core structures.
Caption: Core chemical structures of Imidazo[2,1-b]thiazole and Benzo[d]imidazo[2,1-b]thiazole.
Comparative Cytotoxicity Profile
A direct, head-to-head comparison of the cytotoxic activity of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives under identical experimental conditions is not extensively documented in the literature. However, by collating data from various studies, we can discern general trends in their anticancer potential. The following table summarizes the cytotoxic activities (IC50 values) of representative derivatives from both classes against a panel of human cancer cell lines. It is crucial to acknowledge that these data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental protocols, such as cell seeding densities and incubation times.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole | Conjugate 6d | A549 (Lung) | 1.08 | [2] |
| Compound 11x | A549 (Lung) | 0.64 - 1.44 | [3] | |
| Compound 9m | MDA-MB-231 (Breast) | 1.12 | [4][5] | |
| Compound 9i | MDA-MB-231 (Breast) | 1.65 | [4][5] | |
| Compound 3c | PC-3 (Prostate) | <0.1 | [6] | |
| Benzo[d]imidazo[2,1-b]thiazole | Conjugate 5d | MDA-MB-231 (Breast) | 1.3 | [7] |
| Conjugate 5u | MDA-MB-231 (Breast) | 1.2 | [7] | |
| Compound IT10 | Mtb H37Ra | 2.32 | [1] | |
| Compound IT06 | Mtb H37Ra | 2.03 | [1] | |
| Compound 6i | MCF-7 (Breast) | Not specified, but high inhibition | [8][9][10] | |
| Compound 6j | MCF-7 (Breast) | Not specified, but high inhibition | [8][9][10] |
From the available data, it is evident that both imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with some compounds demonstrating sub-micromolar efficacy.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of these compounds is intricately linked to the nature and position of substituents on their core scaffolds.
Imidazo[2,1-b]thiazole Derivatives:
-
Substitution at the Phenyl Ring: The presence of various substituents on the phenyl ring attached to the imidazo[2,1-b]thiazole core significantly influences cytotoxicity. For instance, in a series of imidazo[2,1-b]thiazole-based aryl hydrazones, compounds with electron-donating groups like methoxy and trimethoxy on the phenyl rings displayed promising activity against breast cancer cells.[5]
-
Chalcone Conjugates: Hybrid molecules incorporating a chalcone moiety with the imidazo[2,1-b]thiazole scaffold have shown potent antiproliferative activity.[3] This suggests that the chalcone unit plays a crucial role in the compound's interaction with its biological target, potentially tubulin.[3]
-
Arylidinehydrazides: A series of arylidenehydrazides derived from [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide demonstrated marked cytotoxic effects, particularly against prostate cancer cells.[6]
Benzo[d]imidazo[2,1-b]thiazole Derivatives:
-
Aminoethoxy Side Chain: The introduction of an aminoethoxy side chain on one of the phenyl rings of diaryl benzo[d]imidazo[2,1-b]thiazole derivatives has been shown to be crucial for their activity against MCF-7 breast cancer cells, likely through inhibition of estrogen receptors.[8][9]
-
Propenone Conjugates: Benzo[d]imidazo[2,1-b]thiazole-propenone conjugates have exhibited significant cytotoxicity and the ability to induce apoptosis in HeLa cells.[11] Their mechanism of action involves the induction of reactive oxygen species (ROS) and loss of mitochondrial membrane potential.[11]
-
Chalcone Conjugates: Similar to their non-benzofused counterparts, benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates have shown significant antiproliferative effects, particularly against human breast cancer cells, by inducing cell-cycle arrest in the G2/M phase.[7]
Mechanistic Insights: How Do They Kill Cancer Cells?
Several studies have shed light on the mechanisms through which these derivatives exert their cytotoxic effects.
-
Tubulin Polymerization Inhibition: A prominent mechanism of action for both classes of compounds, particularly chalcone conjugates, is the inhibition of microtubule assembly.[2][3][7] By disrupting the dynamics of the cytoskeleton, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.[2][7]
-
Apoptosis Induction: Many derivatives from both families have been shown to induce programmed cell death, or apoptosis.[4][5][11] This is often confirmed through assays such as Annexin V-FITC/propidium iodide staining, DAPI staining, and analysis of mitochondrial membrane potential.[4][5][11]
-
Estrogen Receptor Inhibition: For certain benzo[d]imidazo[2,1-b]thiazole derivatives, particularly those designed as selective estrogen receptor modulators (SERMs), the cytotoxic effect in hormone-dependent breast cancer cells is attributed to the inhibition of estrogen receptors.[8]
Experimental Protocols: Assessing Cytotoxicity in the Lab
The evaluation of a compound's cytotoxic potential is a critical step in drug discovery. The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods for this purpose.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of living cells.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[15] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[15][16]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the treatment period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[17][18]
-
Washing: Discard the TCA and wash the plates several times with slow-running tap water or 1% acetic acid to remove unbound dye.[15][17] Allow the plates to air dry completely.
-
SRB Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and stain for 15-30 minutes at room temperature.[16][17]
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound SRB dye.[15][17]
-
Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.[15][17]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of approximately 565 nm.[17]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Conclusion and Future Directions
Both imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole scaffolds represent promising starting points for the development of novel anticancer agents. The available data suggest that derivatives from both classes can achieve high cytotoxic potency against a variety of cancer cell lines through mechanisms that include tubulin polymerization inhibition and apoptosis induction. The benzofused derivatives offer the advantage of a more extended and rigid scaffold, which can be exploited for fine-tuning interactions with biological targets.
Future research in this area should focus on several key aspects:
-
Direct Comparative Studies: There is a clear need for studies that directly compare the cytotoxicity of a series of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives under standardized conditions to provide a more definitive assessment of their relative merits.
-
Elucidation of Novel Mechanisms: While tubulin inhibition is a recurring theme, further investigation into other potential mechanisms of action could uncover novel therapeutic opportunities.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates identified from in vitro screens must be evaluated in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.
-
Target Identification and Validation: For the most potent compounds, efforts should be made to identify and validate their specific molecular targets to facilitate rational drug design and optimization.
By systematically exploring the chemical space around these privileged scaffolds and employing a multidisciplinary approach that integrates synthetic chemistry, cell biology, and pharmacology, the full therapeutic potential of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives in the fight against cancer can be realized.
References
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. clyte.tech [clyte.tech]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. tiarisbiosciences.com [tiarisbiosciences.com]
A Senior Application Scientist's Guide to Purity Determination of Ethyl imidazo[2,1-b]thiazole-5-carboxylate: HPLC and Comparative Techniques
The rigorous quantification of purity is a non-negotiable cornerstone in pharmaceutical development. For novel heterocyclic intermediates like Ethyl imidazo[2,1-b]thiazole-5-carboxylate, a key building block for various bioactive molecules, establishing a robust, accurate, and reliable analytical method for purity assessment is paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth protocol for the purity determination of this compound using High-Performance Liquid Chromatography (HPLC), recognized as the industry's gold standard. Furthermore, it presents a comparative analysis with alternative techniques, supported by experimental insights and validation principles, to offer a comprehensive resource for researchers and drug development professionals.
Part 1: The Gold Standard: HPLC Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally sensitive compounds, which is characteristic of many pharmaceutical intermediates.[2] Its high resolving power enables the precise separation of the main analyte from process-related impurities and degradation products. For this compound, a Reversed-Phase HPLC (RP-HPLC) method is the most effective approach.
Causality Behind Experimental Choices: The 'Why' of the Method
The development of a successful HPLC method is not arbitrary; it is a science rooted in the physicochemical properties of the analyte.
-
Principle of Separation: RP-HPLC operates by partitioning the analyte between a non-polar stationary phase (typically hydrocarbon chains bonded to silica) and a polar mobile phase.[3] Molecules with higher hydrophobicity are retained longer on the stationary phase. This compound, being a moderately polar heterocyclic compound, is well-suited for this technique.
-
Column Selection (The Stationary Phase): An octadecylsilane (C18) column is the workhorse of RP-HPLC and the logical choice here. It provides sufficient hydrophobic character to retain the imidazothiazole core, allowing for effective separation from both more polar and less polar impurities.
-
Mobile Phase Composition: The mobile phase must be optimized for resolution and peak shape.
-
Aqueous Phase: A slightly acidic mobile phase is crucial. The nitrogen atoms in the imidazothiazole ring system are basic.[4] Using a buffer or acidifier (e.g., 0.1% phosphoric acid or formic acid) ensures these nitrogens are consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape and lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.
-
-
Elution Mode: A gradient elution, where the concentration of the organic modifier (acetonitrile) is increased over time, is superior to an isocratic (constant composition) method. This approach ensures that late-eluting, more hydrophobic impurities are washed from the column in a reasonable time, while still providing excellent resolution for early-eluting polar impurities.
-
Detection Wavelength: The imidazo[2,1-b]thiazole core possesses a chromophore that absorbs UV light.[5] A photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for both the main compound and any potential impurities.
Detailed Experimental Protocol: HPLC Purity Determination
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by λmax (typically 230-280 nm for this scaffold) |
| Injection Volume | 10 µL |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas both mobile phases before use.
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (100 µg/mL) as the Standard Preparation using the diluent.
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Preparation. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Purity Calculation: The purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis.
Caption: Workflow for HPLC purity determination.
Part 2: Comparative Analysis with Alternative Techniques
While HPLC is the preferred method, it is instructive to compare it with other analytical techniques to understand its advantages and limitations fully.
| Technique | Principle | Applicability for Purity Analysis | Verdict |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, sensitive, and quantitative. Ideal for non-volatile and thermally labile compounds. | Excellent: The gold standard for pharmaceutical purity analysis. |
| Ultra-Performance Liquid Chromatography (UPLC) | A form of HPLC using columns with sub-2 µm particles at very high pressures (>1,000 bar).[6] | Faster analysis times (5-10x), higher resolution, and greater sensitivity than HPLC.[7] Reduced solvent consumption.[8] | Superior: An evolution of HPLC, offering significant improvements in throughput and performance.[9] |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a carrier gas and a stationary phase.[10] | Not suitable for non-volatile or thermally unstable compounds like this compound without derivatization, which adds complexity.[11] | Poor: Unsuitable for direct analysis of this compound. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Simple, rapid, and low-cost. Excellent for monitoring reaction progress qualitatively.[12][13] Lacks the resolution and quantitative accuracy of HPLC.[14] | Fair: Useful for in-process checks and reaction monitoring, but not for final quantitative purity assessment. |
Hypothetical Performance Data: HPLC vs. UPLC
To illustrate the practical differences, the table below presents hypothetical data for the analysis of a sample containing a closely eluting impurity.
| Parameter | HPLC (5 µm particle) | UPLC (sub-2 µm particle) | Advantage |
| Run Time | ~30 minutes | ~3 minutes | UPLC is ~10x faster |
| Main Peak Retention Time | 15.2 min | 1.8 min | Faster throughput |
| Impurity Peak Retention Time | 15.8 min | 1.9 min | Faster throughput |
| Resolution (Main/Impurity) | 1.8 | 3.5 | UPLC provides baseline separation |
| Peak Width (Main Peak) | 15 sec | 2 sec | Sharper peaks, higher sensitivity |
| Solvent Consumption/Run | ~30 mL | ~2 mL | UPLC is more economical & greener |
Part 3: Ensuring Trustworthiness Through Method Validation
An analytical method is only as reliable as its validation. The protocol described must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)/Q2(R2)) to be considered trustworthy and suitable for its intended purpose in a regulatory environment.[15][16]
Key Validation Parameters:
-
Specificity: The ability to definitively assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17]
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range (e.g., from the reporting threshold to 120% of the specification limit for an impurity).[18]
-
Accuracy: The closeness of the test results to the true value, often determined by analyzing a sample spiked with a known amount of impurity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[19]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% change in organic mobile phase composition), providing an indication of its reliability during normal usage.
Logical Flow of Method Validation
The following diagram outlines the logical progression of validating an HPLC method for purity determination.
Caption: Logical workflow for HPLC method validation.
Conclusion
For the comprehensive and accurate purity determination of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the unequivocal method of choice. Its high resolution, sensitivity, and quantitative accuracy make it indispensable for quality control and final product release in a drug development setting. While techniques like TLC serve well for rapid, qualitative screening, they cannot replace the rigor of a validated HPLC method. Furthermore, the advent of UPLC offers a direct evolution of HPLC, providing significant gains in speed, efficiency, and sensitivity, making it the superior option when available. The detailed protocol and validation framework provided in this guide serve as a robust foundation for establishing a reliable and trustworthy analytical system for this critical pharmaceutical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 4. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. niito.kz [niito.kz]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. rjptonline.org [rjptonline.org]
- 10. teledynelabs.com [teledynelabs.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. scribd.com [scribd.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Imidazo[2,1-b]thiazole-5-carboxylate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of ethyl imidazo[2,1-b]thiazole-5-carboxylate. As a member of the imidazo[2,1-b]thiazole class of heterocyclic compounds, this reagent is valuable in medicinal chemistry for synthesizing molecules with potential therapeutic applications, including antimicrobial and anti-inflammatory properties.[1][2][3] However, its chemical nature necessitates rigorous adherence to safety and disposal protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety data.
Hazard Identification and Inherent Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as a hazardous substance.[4] The primary risks are associated with direct contact and inhalation.
Key Hazards:
-
Oral Toxicity: The compound is harmful if swallowed (Acute oral toxicity, Category 4).[4]
-
Skin and Eye Irritation: It is known to cause skin irritation (Category 2) and serious eye irritation (Category 2).[4]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[4]
These classifications are not merely labels; they dictate the necessary precautions. Skin and eye irritation arises from the compound's ability to disrupt cellular membranes upon contact, while respiratory irritation is a consequence of its effect on the mucosal linings of the respiratory tract.
| Hazard Profile: this compound | |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Appearance | Brown Solid[4] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion.[4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Strong reducing agents.[4][5] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides.[4][5] |
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Handling
Proper personal protective equipment is the first line of defense against chemical exposure. Given the identified hazards, the following PPE is mandatory when handling or preparing this compound for disposal.
-
Eye and Face Protection: Wear chemical safety glasses or goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[5]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact. Contaminated clothing must be removed and washed before reuse.[4]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4] If exposure limits may be exceeded or irritation is experienced, a NIOSH/MSHA approved respirator is necessary.[4]
Causality: The requirement for comprehensive PPE stems directly from the compound's irritant and toxic properties. Impervious gloves and clothing prevent skin contact, while safety glasses protect against serious eye damage. A fume hood or respirator mitigates the risk of respiratory tract irritation.
Spill Management Protocol
Accidental spills must be managed immediately and safely. The procedure differs slightly for dry and wet spills.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill:
-
For Dry Spills: Gently sweep or vacuum up the material, placing it into a clean, dry, and sealable container labeled for disposal.[4] Use cleanup procedures that avoid generating dust.
-
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) must be placed in the hazardous waste container along with the spilled chemical.
Waste Characterization and Disposal Workflow
Proper disposal is a legal and ethical requirement governed by institutional policies and regulations from bodies like the U.S. Environmental Protection Agency (EPA).[6][7] This chemical waste must not be disposed of in standard trash or down the drain.
The guiding principle is to dispose of contents/container to an approved waste disposal plant .[4][5]
Caption: Disposal workflow for this compound.
Detailed Disposal Procedure
This protocol ensures compliance and safety.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound, including expired reagents, reaction byproducts, and contaminated materials (e.g., weigh boats, gloves, silica gel), in a dedicated waste container.
-
Container Selection: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) jug or bottle) that is in good condition and has a secure, leak-proof lid.
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the quantity
-
The date of accumulation
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area should be cool, dry, well-ventilated, and away from general laboratory traffic. Ensure the container is stored within a secondary containment bin to mitigate leaks.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to transport or dispose of the waste personally. Only trained professionals from a licensed hazardous or special waste collection service are authorized to handle the final disposal, which typically involves high-temperature incineration.
By following these procedures, you ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible, upholding the principles of good laboratory practice.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
